Product packaging for 20-HC-Me-Pyrrolidine(Cat. No.:)

20-HC-Me-Pyrrolidine

Cat. No.: B12419271
M. Wt: 429.7 g/mol
InChI Key: DKATTWHEAIAIAT-XMLICAENSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disclaimer: The following is a generic description. Specific data on the structure, properties, and applications of 20-HC-Me-Pyrrolidine were not available and must be verified by the manufacturer. This compound is a synthetic organic compound featuring a pyrrolidine scaffold. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged structure in medicinal chemistry and drug discovery due to its ability to efficiently explore three-dimensional pharmacophore space, influence the stereochemistry of molecules, and contribute to favorable physicochemical properties . This scaffold is found in numerous bioactive molecules and FDA-approved drugs, with applications spanning the development of anticancer, antibacterial, antidiabetic, and central nervous system agents . Researchers value pyrrolidine derivatives for their versatility as building blocks in organic synthesis and their potential as enzyme inhibitors . The specific stereochemistry and substitution pattern of this compound are critical determinants of its biological activity and binding affinity to enantioselective protein targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H47NO2 B12419271 20-HC-Me-Pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H47NO2

Molecular Weight

429.7 g/mol

IUPAC Name

2-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-(2-pyrrolidin-1-ylethoxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propan-2-ol

InChI

InChI=1S/C28H47NO2/c1-26(2,30)25-10-9-23-22-8-7-20-19-21(31-18-17-29-15-5-6-16-29)11-13-27(20,3)24(22)12-14-28(23,25)4/h7,21-25,30H,5-6,8-19H2,1-4H3/t21-,22-,23-,24-,25+,27-,28-/m0/s1

InChI Key

DKATTWHEAIAIAT-XMLICAENSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(C)(C)O)CC=C4[C@@]3(CC[C@@H](C4)OCCN5CCCC5)C

Canonical SMILES

CC12CCC3C(C1CCC2C(C)(C)O)CC=C4C3(CCC(C4)OCCN5CCCC5)C

Origin of Product

United States

Foundational & Exploratory

Probing the Enigmatic World of 20-Hydroxycholesterol: A Technical Guide to Chemical Probe Synthesis and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxycholesterol (20-HC) is a critical oxysterol, a hydroxylated derivative of cholesterol, that plays a pivotal role in a multitude of physiological and pathological processes. Its influence extends from the intricate regulation of the Hedgehog signaling pathway, crucial in embryonic development and cancer, to modulating the activity of other key cellular proteins. To unravel the complex signaling networks and identify the direct molecular interactors of 20-HC, the development of sophisticated chemical probes has become indispensable. These molecular tools, equipped with reporter functionalities such as photoaffinity labels or fluorophores, enable researchers to visualize, capture, and identify the cellular binding partners of this enigmatic signaling lipid.

This technical guide provides a comprehensive overview of the synthesis and application of 20-hydroxycholesterol chemical probes. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and utilize these powerful tools in their quest to understand the multifaceted roles of 20-HC in health and disease. The guide details experimental protocols for the synthesis of key probes, summarizes their quantitative data, and illustrates their application in deciphering cellular signaling pathways and experimental workflows.

Data Presentation: Quantitative Insights into 20-Hydroxycholesterol Probes

The efficacy and utility of chemical probes are defined by their specific biochemical and photophysical properties. The following table summarizes the available quantitative data for a key 20(S)-hydroxycholesterol photoaffinity probe, providing a basis for experimental design and data interpretation.

Probe NameProbe TypeTarget PathwayEC50Binding Affinity (Kd)Reference
Probe 2Photoaffinity (Diazirine and Alkyne)Hedgehog Signaling (Smoothened)1.2 µMNot Reported[1]

Note: While the EC50 value indicates the concentration at which the probe elicits a half-maximal response in activating the Hedgehog signaling pathway, the direct binding affinity (Kd) to its primary target, Smoothened (Smo), has not been reported in the reviewed literature. Further quantitative data for fluorescent probes, such as quantum yields and specific excitation/emission maxima for 20-HC derivatives, are also areas for future investigation.

Experimental Protocols: Synthesizing the Tools of Discovery

Detailed and reproducible synthetic protocols are the bedrock of chemical probe development. This section provides a step-by-step methodology for the synthesis of a well-characterized 20(S)-hydroxycholesterol photoaffinity probe, referred to as "Probe 2" in the literature[1].

Synthesis of a 20(S)-Hydroxycholesterol Photoaffinity Probe (Probe 2)

This protocol outlines the multi-step synthesis of a bifunctional 20(S)-hydroxycholesterol probe containing a diazirine for photocrosslinking and an alkyne for subsequent "click" chemistry applications[1].

Materials:

  • Starting material: Commercially available steroid precursor

  • Reagents: N-bromoacetamide (NBA), perchloric acid (aq.), 1,4-dioxane, lead(IV) acetate (Pb(OAc)4), calcium carbonate (CaCO3), iodine (I2), cyclohexane, zinc (Zn), acetic acid, pyridinium chlorochromate (PCC), Celite, dichloromethane (CH2Cl2), Seyferth-Gilbert reagent, potassium tert-butoxide (t-BuOK), tetrahydrofuran (THF), cesium carbonate (Cs2CO3), methanol, 2-(3-bromopropyl)-2-methyl-1,3-dioxolane, magnesium (Mg), hydrochloric acid (HCl), ammonia (NH3), hydroxylamine-O-sulfonic acid, triethylamine (Et3N).

Procedure:

  • Step a: Bromohydrin Formation: The starting steroid is treated with N-bromoacetamide (NBA) in aqueous perchloric acid and 1,4-dioxane at 0°C to 23°C to yield the corresponding bromohydrin in 77% yield.

  • Step b: Ether Formation: The bromohydrin is subjected to a reaction with lead(IV) acetate, calcium carbonate, and iodine in cyclohexane under irradiation with visible light at 80°C to afford a cyclic ether in over 99% yield.

  • Step c: Reductive Opening: The cyclic ether is opened reductively using zinc in a mixture of acetic acid and water at 45°C, providing the desired diol in 88% yield.

  • Step d: Oxidation: The secondary alcohol is selectively oxidized to a ketone using pyridinium chlorochromate (PCC) on Celite in dichloromethane at 23°C, with a yield of 87%.

  • Step e: Alkyne Installation: The ketone is converted to a terminal alkyne in a two-step process. First, reaction with the Seyferth-Gilbert reagent and potassium tert-butoxide in THF at -78°C (80% yield), followed by treatment with cesium carbonate in methanol at 23°C (over 99% yield).

  • Step f: Side Chain Elongation: The steroid intermediate is reacted with the Grignard reagent derived from 2-(3-bromopropyl)-2-methyl-1,3-dioxolane and magnesium in THF at 0°C to 23°C to install the side chain, affording the product in 61% yield.

  • Step g: Deprotection: The ketal protecting group is removed by treatment with hydrochloric acid in THF at 23°C, yielding the ketone in 94% yield.

  • Step h: Diazirine Formation: The final diazirine functionality is introduced in a three-step one-pot reaction. The ketone is first converted to the corresponding oxime with ammonia and then to an oxime tosylate with hydroxylamine-O-sulfonic acid. Finally, treatment with iodine and triethylamine in THF at 23°C affords the desired photoaffinity probe 2 in 46% yield.

Mandatory Visualizations: Illuminating the Pathways and Processes

Visual diagrams are powerful tools for understanding complex biological systems and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the 20-HC signaling pathway and the experimental workflow for its investigation.

20-Hydroxycholesterol Signaling Network

20-HC is a known agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. However, recent chemoproteomic studies have revealed a broader network of protein interactors, suggesting a more complex signaling role for this oxysterol.

20_HC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20_HC 20-Hydroxycholesterol Smo Smoothened (Smo) 20_HC->Smo Activates TMEM97 TMEM97 (σ2 Receptor) 20_HC->TMEM97 Binds Other_Interactors >100 Other Protein Interactors 20_HC->Other_Interactors Interacts with SUFU Suppressor of Fused (SUFU) Smo->SUFU Inhibits dissociation PTCH1 Patched1 (PTCH1) PTCH1->Smo Inhibits GLI GLI Transcription Factors SUFU->GLI Sequesters GLI_A Activated GLI GLI->GLI_A Activation & Nuclear Translocation Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Hedgehog_Ligand Hedgehog Ligand Hedgehog_Ligand->PTCH1 Binds & Relieves Inhibition

Caption: 20-Hydroxycholesterol signaling network.

Experimental Workflow for Chemoproteomic Profiling

The identification of direct protein targets of 20-HC in a cellular context can be achieved through a powerful technique known as chemoproteomics. This workflow utilizes a photoaffinity probe to covalently link 20-HC to its binding partners, which are then identified by mass spectrometry.

Chemoproteomics_Workflow Start Live Cells Incubate Incubate with 20-HC Photoaffinity Probe Start->Incubate UV_Irradiate UV Irradiation (365 nm) (Covalent Crosslinking) Incubate->UV_Irradiate Cell_Lysis Cell Lysis & Proteome Extraction UV_Irradiate->Cell_Lysis Click_Chemistry Click Chemistry with Biotin-Azide Cell_Lysis->Click_Chemistry Enrichment Streptavidin Affinity Purification Click_Chemistry->Enrichment On_Bead_Digestion On-Bead Tryptic Digestion Enrichment->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis End Identified 20-HC Interactors Data_Analysis->End

Caption: Chemoproteomics workflow for 20-HC targets.

Conclusion

The synthesis and application of chemical probes for 20-hydroxycholesterol represent a significant advancement in our ability to dissect the intricate roles of this vital signaling molecule. The photoaffinity and fluorescent probes described in this guide provide powerful tools for identifying direct binding partners and visualizing the subcellular localization of 20-HC. The detailed synthetic protocols and experimental workflows offer a practical roadmap for researchers to embark on their own investigations into the expanding world of oxysterol biology. As our understanding of the 20-HC interactome grows, so too will our appreciation for its profound impact on cellular function and its potential as a therapeutic target in a range of human diseases. Future efforts should focus on the development of a broader palette of probes with diverse functionalities and the comprehensive quantitative characterization of their properties to further refine our understanding of 20-hydroxycholesterol's role in health and disease.

References

Characterization of Novel Oxysterol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and quantitative data related to the characterization of novel oxysterol derivatives. Oxysterols, oxidized derivatives of cholesterol, are emerging as critical signaling molecules and potential therapeutic agents in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This document outlines detailed experimental protocols for their analysis and functional characterization, presents key quantitative data for a selection of novel derivatives, and visualizes the intricate signaling pathways they modulate.

Data Presentation: Quantitative Activity of Novel Oxysterol Derivatives

The biological activity of novel oxysterol derivatives is a critical aspect of their characterization. The following tables summarize key quantitative data, including the half-maximal effective concentration (EC50) for pathway activation, the half-maximal inhibitory concentration (IC50) for cell viability, and binding affinities (Ki) for nuclear receptors.

Derivative Name/CodeTarget Pathway/ReceptorCell Line/SystemEC50 (µM)Citation
20(S)-hydroxycholesterol (20(S)-OHC)Hedgehog SignalingNIH 3T3~3[1][2]
23(R)-hydroxycholesterol (23(R)-OHC)Hedgehog SignalingC3H10T1/20.54 - 0.65[3][4][5]
ATI-111Liver X Receptor α (LXRα)HEK293~0.06[6]
ATI-111Liver X Receptor β (LXRβ)HEK293~0.7[6]
24(S),25-epoxycholesterolLiver X Receptor α (LXRα)-7.5[7]
24(S),25-epoxycholesterolLiver X Receptor β (LXRβ)-1.5[7]
24(S)-hydroxycholesterolLiver X Receptor α (LXRα)-7[7]
24(S)-hydroxycholesterolLiver X Receptor β (LXRβ)-1.5[7]
Derivative Name/CodeCancer Cell LineIC50 (µM)Citation
Oxy186Non-Small Cell Lung CancerNot Specified[8]
Oxy210Non-Small Cell Lung CancerNot Specified[8]
Unnamed Compound 1HTB-26 (Breast), PC-3 (Prostate), HepG2 (Liver)10 - 50[9]
Unnamed Compound 2HTB-26 (Breast), PC-3 (Prostate), HepG2 (Liver)10 - 50[9]
Unnamed Compound 2HCT116 (Colon)0.34[9]
Unnamed Compound 3aA549 (Lung)5.988[10]
LigandReceptorKi (nM)Citation
24(S)-hydroxycholesterolLXRα110[11]
22(R)-hydroxycholesterolLXRα380[11]
22(S)-hydroxycholesterolLXRα150[11]
22(S)-hydroxycholesterolLXRβ160[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of novel oxysterol derivatives. This section provides step-by-step protocols for key analytical and cell-based assays.

Quantification of Oxysterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the sensitive detection and quantification of oxysterols in biological samples.

a. Sample Preparation:

  • Extraction: Extract lipids from the sample (e.g., plasma, cell lysate) using a mixture of n-hexane and isopropanol.

  • Cholesterol Removal: To enhance the detection of low-abundance oxysterols, remove the bulk of cholesterol by solid-phase extraction (SPE) using an unmodified silica cartridge.

  • Derivatization: Convert the extracted oxysterols into their trimethylsilyl (TMS) ether derivatives by reacting with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA). This step increases the volatility and thermal stability of the oxysterols for GC analysis.

b. GC-MS Analysis:

  • Gas Chromatography:

    • Column: Use a medium polarity capillary column, such as a 35%-diphenyl/65%-dimethyl polysiloxane stationary phase.

    • Injection: Inject the derivatized sample in splitless mode.

    • Temperature Program: Employ a temperature gradient to achieve optimal separation of the different oxysterol derivatives.

  • Mass Spectrometry:

    • Ionization: Use electron ionization (EI) to fragment the derivatized oxysterols.

    • Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted quantification of known oxysterols or in full-scan mode for the identification of unknown derivatives.

    • Quantification: Generate a calibration curve using a series of known concentrations of oxysterol standards to quantify the analytes in the samples.

Hedgehog (Hh) Signaling Pathway Activation Assay (Luciferase Reporter)

This assay measures the ability of novel oxysterol derivatives to activate the Hedgehog signaling pathway.

a. Cell Culture and Transfection:

  • Use a cell line responsive to Hh signaling, such as NIH 3T3 or C3H10T1/2 cells.

  • Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). The Gli-responsive reporter contains binding sites for the Gli family of transcription factors, which are the downstream effectors of the Hh pathway.

b. Treatment with Oxysterol Derivatives:

  • Plate the transfected cells in a 96-well plate.

  • Treat the cells with a range of concentrations of the novel oxysterol derivative. Include a positive control (e.g., a known Hh agonist like SAG or 20(S)-OHC) and a vehicle control (e.g., DMSO).

  • Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for pathway activation and reporter gene expression.

c. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

  • Calculate the fold induction of Hh signaling activity relative to the vehicle control.

  • Determine the EC50 value by plotting the fold induction against the concentration of the oxysterol derivative and fitting the data to a dose-response curve.

Wnt/β-catenin Signaling Pathway Inhibition Assay (Luciferase Reporter)

This assay assesses the inhibitory effect of novel oxysterol derivatives on the canonical Wnt signaling pathway.

a. Cell Culture and Transfection:

  • Use a cell line with a functional Wnt/β-catenin pathway, such as HEK293T or a relevant cancer cell line.

  • Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively active Renilla luciferase plasmid. TCF/LEF are the transcriptional partners of β-catenin.

b. Treatment and Pathway Activation:

  • Plate the transfected cells in a 96-well plate.

  • Pre-treat the cells with a range of concentrations of the novel oxysterol derivative.

  • Stimulate the Wnt pathway using a Wnt ligand (e.g., Wnt3a conditioned media) or a GSK3β inhibitor (e.g., LiCl or CHIR99021).

  • Include appropriate controls: vehicle control, Wnt-stimulated control without inhibitor, and a known Wnt inhibitor control.

  • Incubate for 24-48 hours.

c. Luciferase Assay and Data Analysis:

  • Perform the dual-luciferase assay as described for the Hh pathway assay.

  • Calculate the percentage of inhibition of Wnt signaling for each concentration of the oxysterol derivative relative to the Wnt-stimulated control.

  • Determine the IC50 value from the dose-response curve.

Liver X Receptor (LXR) Activation Assay (Reporter Gene Assay)

This protocol measures the ability of novel oxysterols to function as LXR agonists.

a. Cell Culture and Transfection:

  • Use a suitable cell line, such as HEK293T or HepG2.

  • Co-transfect the cells with an LXR expression plasmid (LXRα or LXRβ), an LXR-responsive reporter plasmid containing LXR response elements (LXREs) driving firefly luciferase expression, and a Renilla luciferase normalization plasmid.

b. Treatment and Assay:

  • Plate the transfected cells and treat them with various concentrations of the novel oxysterol derivative.

  • Include a known LXR agonist (e.g., T0901317 or GW3965) as a positive control and a vehicle control.

  • Incubate for 24-48 hours.

c. Data Analysis:

  • Perform the dual-luciferase assay.

  • Calculate the fold induction of LXR activity relative to the vehicle control.

  • Determine the EC50 value from the dose-response curve.

TGF-β Signaling Pathway Inhibition Assay (SMAD-responsive Luciferase Reporter)

This assay evaluates the inhibitory potential of novel oxysterol derivatives on the TGF-β signaling pathway.

a. Cell Culture and Transfection:

  • Use a cell line responsive to TGF-β, such as A549 or HaCaT cells.

  • Co-transfect the cells with a SMAD-responsive firefly luciferase reporter plasmid (e.g., CAGA-luc) and a Renilla luciferase normalization plasmid. SMAD proteins are the key downstream effectors of the TGF-β pathway.

b. Treatment and Pathway Stimulation:

  • Plate the transfected cells.

  • Pre-treat with a range of concentrations of the novel oxysterol derivative.

  • Stimulate the pathway with recombinant TGF-β1.

  • Include appropriate controls: vehicle, TGF-β1 stimulated, and a known TGF-β inhibitor (e.g., SB431542).

  • Incubate for 16-24 hours.

c. Data Analysis:

  • Perform the dual-luciferase assay.

  • Calculate the percentage of inhibition of TGF-β signaling.

  • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the characterization of novel oxysterol derivatives.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Novel Oxysterol Novel Oxysterol Novel Oxysterol->SMO Activates GLI GLI SUFU->GLI Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) Target Gene Expression Target Gene Expression GLI (Active)->Target Gene Expression Promotes

Caption: Hedgehog signaling pathway activation by a novel oxysterol derivative.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Novel Oxysterol Novel Oxysterol Novel Oxysterol->LRP5_6 Inhibits Dsh Dishevelled Frizzled->Dsh Activates LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_stable Stable β-catenin Ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin_p->Ubiquitination TCF_LEF TCF/LEF beta_catenin_stable->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Inhibition of Wnt/β-catenin signaling by a novel oxysterol derivative.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Novel Oxysterol Novel Oxysterol LXR LXR Novel Oxysterol->LXR Binds and Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds Target_Genes Target Gene Expression (e.g., ABCA1, ABCG1) LXRE->Target_Genes Promotes

Caption: Liver X Receptor (LXR) activation by a novel oxysterol derivative.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGFBR2 TGF-β Receptor II TGF-β->TGFBR2 TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Activates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SBE SMAD Binding Element (SBE) SMAD_complex->SBE Binds Novel Oxysterol Novel Oxysterol Novel Oxysterol->SMAD_complex Inhibits Nuclear Translocation Target_Genes Target Gene Expression SBE->Target_Genes Regulates G start Novel Oxysterol Derivative analytical Analytical Characterization (GC-MS, LC-MS/MS) start->analytical cell_based Cell-Based Assays start->cell_based data_analysis Data Analysis & Interpretation (IC50, EC50, Binding Affinity) analytical->data_analysis pathway_analysis Signaling Pathway Analysis (Luciferase Reporter Assays) cell_based->pathway_analysis cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, CellTiter-Glo) cell_based->cytotoxicity pathway_analysis->data_analysis cytotoxicity->data_analysis conclusion Characterization Complete data_analysis->conclusion

References

An In-Depth Technical Guide to the Mechanism of Action of 20-HC-Me-Pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

20-HC-Me-Pyrrolidine is a potent small molecule inhibitor of the Aster family of proteins (Aster-A, Aster-B, and Aster-C). These endoplasmic reticulum (ER)-resident proteins are crucial for the non-vesicular transport of cholesterol from the plasma membrane to the ER. By directly binding to the sterol-binding domain of Aster proteins, this compound effectively blocks their cholesterol transfer activity. This inhibition disrupts the trafficking of low-density lipoprotein (LDL)-derived cholesterol to the ER, impacting downstream cellular processes such as cholesterol esterification and the regulation of cholesterol homeostasis via the Sterol Regulatory Element-Binding Protein 2 (SREBP2) pathway. This guide provides a comprehensive overview of the mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways.

Core Mechanism of Action

This compound functions as a pan-inhibitor of the Aster proteins. The primary mechanism involves the direct binding of the molecule to the ASTER domain, a conserved sterol-binding pocket within each Aster protein. This binding event physically occludes the entry of cholesterol into the binding pocket, thereby preventing the Aster-mediated transfer of cholesterol between membranes.

The inhibition of Aster proteins by this compound leads to a disruption of the non-vesicular pathway of cholesterol transport from the plasma membrane to the endoplasmic reticulum.[1][2] This pathway is particularly important for the trafficking of cholesterol that has been internalized from LDL particles. Consequently, the delivery of LDL-derived cholesterol to the ER is significantly attenuated in the presence of this compound.[1][2] This disruption of cholesterol trafficking has significant consequences for cellular cholesterol homeostasis.

Quantitative Data

The inhibitory potency of this compound against the three human Aster proteins has been quantified using fluorescence polarization assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target ProteinIC50 (µM)
Aster-A0.11
Aster-B0.06
Aster-C0.71

Data sourced from MedChemExpress product information.[1][2][3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum LDL LDL Particle LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis PM_Cholesterol Plasma Membrane Cholesterol Pool Aster Aster Protein PM_Cholesterol->Aster Binding & Transfer ACAT ACAT Aster->ACAT Cholesterol Delivery SREBP_complex SREBP-SCAP-Insig Complex Aster->SREBP_complex ER Cholesterol Sensing CE Cholesteryl Esters ACAT->CE Esterification SREBP_cleavage SREBP Cleavage SREBP_complex->SREBP_cleavage Inhibition by High Cholesterol Lysosome Lysosome Endosome->Lysosome Maturation Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol Hydrolysis Free_Cholesterol->PM_Cholesterol Transport 20HCMePyrrolidine This compound 20HCMePyrrolidine->Aster Inhibition SREBP_n Nuclear SREBP SREBP_cleavage->SREBP_n Activation Gene_Expression Target Gene Expression SREBP_n->Gene_Expression Transcription

Caption: Signaling pathway of cholesterol transport and the inhibitory action of this compound.

Experimental_Workflow cluster_BindingAssay Fluorescence Polarization Assay cluster_TransferAssay In Vitro Cholesterol Transfer Assay cluster_CellularAssay Cellular Cholesterol Trafficking Assay FP_Start Incubate Aster protein with fluorescent cholesterol tracer FP_AddInhibitor Add this compound (or vehicle) FP_Start->FP_AddInhibitor FP_Measure Measure fluorescence polarization FP_AddInhibitor->FP_Measure FP_Result Decreased polarization indicates inhibitor binding FP_Measure->FP_Result Transfer_Start Prepare donor liposomes (with labeled cholesterol) and acceptor liposomes Transfer_AddComponents Incubate liposomes with Aster protein and This compound Transfer_Start->Transfer_AddComponents Transfer_Separate Separate donor and acceptor liposomes Transfer_AddComponents->Transfer_Separate Transfer_Measure Quantify labeled cholesterol in acceptor liposomes Transfer_Separate->Transfer_Measure Transfer_Result Reduced transfer indicates inhibition Transfer_Measure->Transfer_Result Cell_Start Culture cells and treat with this compound Cell_AddLDL Add LDL to media Cell_Start->Cell_AddLDL Cell_Incubate Incubate to allow uptake and trafficking Cell_AddLDL->Cell_Incubate Cell_Measure Measure cholesterol esterification or SREBP2 processing Cell_Incubate->Cell_Measure Cell_Result Decreased esterification or increased SREBP2 processing indicates inhibition Cell_Measure->Cell_Result

References

An In-depth Technical Guide on the Putative Structure-Activity Relationship of 20-Hydroxycholesterol-Methyl-Pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "20-Hydroxycholesterol-Methyl-Pyrrolidine" (20-HC-Me-Pyrrolidine) is a novel molecular entity not yet described in the scientific literature. This guide, intended for researchers, scientists, and drug development professionals, presents a prospective analysis of its structure-activity relationship (SAR) based on the known biological activities of its constituent moieties: 20-hydroxycholesterol and a methyl-pyrrolidine ring. All data and protocols are extrapolated from existing research on analogous compounds.

Introduction

The conjugation of natural products with pharmacologically active synthetic scaffolds is a promising strategy in drug discovery, potentially leading to compounds with novel or enhanced biological activities. This guide explores the hypothetical molecule this compound, a conjugate of the oxysterol 20-hydroxycholesterol (20-HC) and a methyl-pyrrolidine moiety. 20-HC is a known modulator of cellular signaling pathways, while the pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs.[1] The combination of these two entities could yield a compound with unique therapeutic potential. This document outlines the putative SAR, proposes experimental protocols for its investigation, and visualizes potential mechanisms and workflows.

Based on the nomenclature, a plausible structure for this compound would involve the attachment of a methyl-pyrrolidine ring to the 20-hydroxycholesterol backbone, likely at the C-20 hydroxyl group. The following sections will be based on this presumed structure.

Putative Structure-Activity Relationship (SAR)

The overall biological activity of this compound would be a composite of the contributions from the 20-hydroxycholesterol core, the methyl-pyrrolidine ring, and the linker connecting them.

SAR of the 20-Hydroxycholesterol Moiety

20(S)-hydroxycholesterol is a known allosteric activator of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway and an agonist of the liver X receptor (LXR).[2] Structure-activity relationship studies of 20-HC analogs have revealed key structural features for activity.

Modification of 20-HCEffect on Biological ActivityReference
Stereochemistry at C-20The 20(S) epimer is a potent activator of the Hedgehog signaling pathway, while the 20(R) epimer is inactive.[3][3]
Side Chain LengthModifications to the length of the sterol side chain are generally not well-tolerated for binding to oxysterol-binding proteins (OSBP and ORP4).[4][4]
Hydroxylation PositionHydroxylation at C-20, C-24, C-25, and C-27 confers high-affinity interactions with OSBP and ORP4, whereas hydroxylation at C-22 does not.[4][4]
SAR of the Methyl-Pyrrolidine Moiety

The pyrrolidine ring is a versatile scaffold present in a wide range of biologically active compounds.[5] Its SAR is highly dependent on the nature and position of its substituents.

Modification of PyrrolidineEffect on Biological ActivityReference
N-SubstitutionThe nitrogen atom of the pyrrolidine ring is a key site for substitution, with the majority of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[1] The nature of the N-substituent significantly influences the pharmacological profile.[1]
Ring SubstitutionSubstituents on the carbon atoms of the pyrrolidine ring can modulate activity and selectivity. For instance, a 3-R-methylpyrrolidine promotes pure ERα antagonism.[1][1]
StereochemistryThe stereochemistry of substituents on the pyrrolidine ring is crucial for biological activity due to the specific binding interactions with target proteins.[6][6]

Proposed Experimental Protocols

To elucidate the SAR of this compound, a systematic investigation involving chemical synthesis and biological evaluation is necessary.

Synthesis of this compound Analogs

A library of this compound analogs should be synthesized to explore the SAR. Key modifications would include:

  • Varying the attachment point of the methyl-pyrrolidine to the 20-HC core.

  • Altering the stereochemistry at the C-20 position of the cholesterol backbone.

  • Modifying the position of the methyl group on the pyrrolidine ring.

  • Introducing different substituents on the pyrrolidine nitrogen.

A potential synthetic route could involve the reaction of a suitably activated 20-hydroxycholesterol derivative with various methyl-pyrrolidine precursors.[7]

Biological Evaluation

3.2.1. Hedgehog Signaling Pathway Activation Assay

  • Cell Line: NIH-3T3 cells stably transfected with a Gli-luciferase reporter construct.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of the synthesized this compound analogs for 24-48 hours. 20(S)-hydroxycholesterol should be used as a positive control.[2]

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Determine the EC50 value for each compound.

3.2.2. Liver X Receptor (LXR) Activation Assay

  • Assay Type: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.

  • Protocol:

    • A reaction mixture containing LXR ligand-binding domain, a fluorescent LXR agonist, and an acceptor molecule is prepared.

    • Add varying concentrations of the synthesized this compound analogs.

    • Incubate the mixture to allow for competitive binding.

    • Measure the TR-FRET signal. A decrease in the signal indicates displacement of the fluorescent agonist and binding of the test compound.

    • Calculate the IC50 value for each compound.

3.2.3. In Vitro Anticancer Activity Assay

  • Cell Lines: A panel of human cancer cell lines (e.g., breast, prostate, colon).

  • Protocol (MTT Assay):

    • Seed cancer cells in 96-well plates.

    • After 24 hours, treat the cells with a range of concentrations of the this compound analogs for 72 hours.

    • Add MTT solution and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at 570 nm.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Mandatory Visualizations

Proposed Signaling Pathway

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20_HC_Me_Pyrrolidine This compound SMO Smoothened (SMO) 20_HC_Me_Pyrrolidine->SMO Activates PTCH1 Patched-1 (PTCH1) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters & Promotes Cleavage GLI_A Active GLI (GLI-A) GLI->GLI_A Activation Target_Genes Target Gene Expression (e.g., Ptch1, Gli1) GLI_A->Target_Genes Promotes Transcription

Caption: Putative activation of the Hedgehog signaling pathway by this compound.

Experimental Workflow

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials (20-HC & Pyrrolidine Derivatives) Synthesis Synthesis of Analog Library Start->Synthesis Purification Purification & Characterization Synthesis->Purification Hh_Assay Hedgehog Signaling Assay Purification->Hh_Assay LXR_Assay LXR Activation Assay Purification->LXR_Assay Anticancer_Assay Anticancer Activity Assay Purification->Anticancer_Assay Data_Collection Data Collection (EC50, IC50, GI50) Hh_Assay->Data_Collection LXR_Assay->Data_Collection Anticancer_Assay->Data_Collection SAR_Analysis SAR Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for the structure-activity relationship study of this compound.

References

The Pyrrolidine Scaffold: A Cornerstone in the Discovery and Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products and FDA-approved drugs underscores its significance as a versatile building block for the development of novel therapeutic agents. The inherent stereochemistry and conformational flexibility of the pyrrolidine ring allow for precise three-dimensional arrangements of substituents, facilitating optimal interactions with biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of pyrrolidine-containing bioactive molecules, with a focus on anticancer, antidiabetic, and anticonvulsant agents.

I. Biological Activities and Therapeutic Potential

Pyrrolidine derivatives exhibit a remarkable diversity of biological activities, targeting a wide range of enzymes and receptors implicated in various disease states. The following tables summarize the quantitative biological data for selected examples of bioactive pyrrolidine-containing molecules.

Table 1: Anticancer and Antimetastatic Activity
Compound IDTargetCell Line/AssayIC50/EC50Citation(s)
Compound 46 CXCR412G5 antibody displacement79 nM[1][2][3][4]
CXCR4CXCL12-induced calcium flux0.25 nM[1][2][3][4]
Spirooxindole-pyrrolidine 38i HDAC2 (putative)MCF-7 (human breast cancer)3.53 µM[5]
Thiophen-containing pyrrolidine 37e Not specifiedMCF-7 (human breast cancer)17 µM[5]
Not specifiedHeLa (human cervical cancer)19 µM[5]
Copper complex 37a Not specifiedSW480 (human colon cancer)0.99 ± 0.09 µM[3]
Table 2: Antidiabetic Activity (DPP-IV Inhibition)
Compound IDTargetAssayIC50/% InhibitionCitation(s)
Compound 1j DPP-IVIn vitro enzyme assay26.14% inhibition at 1x10^5 nmol/L[No specific citation found in search results]
Compound 1k DPP-IVIn vitro enzyme assay34.15% inhibition at 1x10^5 nmol/L[No specific citation found in search results]
Omarigliptin (MK-3102) DPP-IVIn vitro enzyme assay1.6 nM[No specific citation found in search results]
Table 3: Anticonvulsant Activity
Compound IDSeizure ModelED50Citation(s)
Compound 6 MES68.30 mg/kg[No specific citation found in search results]
6 Hz (32 mA)28.20 mg/kg[No specific citation found in search results]
Compound 15 MES69.89 mg/kg[No specific citation found in search results]
Compound 3q MES31.64 mg/kg[No specific citation found in search results]
scPTZ75.41 mg/kg[No specific citation found in search results]
6 Hz (32 mA)38.15 mg/kg[No specific citation found in search results]
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione MESNot specified[6][7]
6 Hz (44 mA)Not specified[6][7]
scPTZNot specified[6][7]
Table 4: Antimicrobial Activity
Compound IDOrganismMICCitation(s)
Compound 3BP, 3CP, 3DP Staphylococcus aureus0.025 µg/ml[8]
Compound 3AP, 3IP Enterococcus faecalis0.025 µg/ml[8]
Compound 3CP Mycobacterium tuberculosis6.25 µg/ml[8]
Compound 5 Bacteria32–128 µg/mL[No specific citation found in search results]
Yeasts64–128 µg/mL[No specific citation found in search results]
Compound 8 Bacteria16–64 µg/mL[No specific citation found in search results]
Yeasts64–256 µg/mL[No specific citation found in search results]

II. Key Signaling Pathways

The therapeutic effects of pyrrolidine-containing molecules are often attributed to their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

A. CXCR4 Signaling Pathway

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a pivotal role in cancer metastasis, inflammation, and HIV infection. Antagonists of this receptor can inhibit these pathological processes.

CXCR4_Signaling CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_flux Ca²⁺ Flux PLC->Ca_flux Induces Akt Akt PI3K->Akt Activates Cell_Migration Cell Migration & Invasion Ca_flux->Cell_Migration Promotes Cell_Survival Cell Survival Akt->Cell_Survival Promotes Antagonist Pyrrolidine-based CXCR4 Antagonist Antagonist->CXCR4 Blocks

CXCR4 signaling pathway and its inhibition.
B. DPP-IV Inhibition for Type 2 Diabetes

Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to improved glycemic control.

DPP_IV_Inhibition Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins Stimulates Release DPPIV DPP-IV Enzyme Incretins->DPPIV Substrate Pancreas Pancreas Incretins->Pancreas Acts on Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins Inactivates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control Inhibitor Pyrrolidine-based DPP-IV Inhibitor Inhibitor->DPPIV Inhibits

Mechanism of action of DPP-IV inhibitors.

III. Synthetic Methodologies and Experimental Protocols

The construction of the pyrrolidine ring is a central theme in the synthesis of these bioactive molecules. A variety of synthetic strategies have been developed, with the [3+2] cycloaddition reaction being one of the most powerful and versatile methods.

A. General Workflow for [3+2] Cycloaddition

The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a highly efficient method for the stereoselective synthesis of substituted pyrrolidines.

Three_Component_Cycloaddition Amine Amine (e.g., α-amino acid) Condensation Condensation & Decarboxylation Amine->Condensation Aldehyde Aldehyde Aldehyde->Condensation Dipolarophile Dipolarophile (e.g., Alkene, Alkyne) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Azomethine_Ylide Azomethine Ylide (1,3-Dipole) Condensation->Azomethine_Ylide Azomethine_Ylide->Cycloaddition Pyrrolidine Substituted Pyrrolidine Cycloaddition->Pyrrolidine Purification Purification & Characterization Pyrrolidine->Purification Final_Product Final Bioactive Molecule Purification->Final_Product

General workflow for [3+2] cycloaddition.
B. Detailed Experimental Protocols

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ)

  • 4-Bromobenzaldehyde

  • Olefinic oxindole

  • Benzoic acid (BzOH)

  • Ethanol (EtOH)

Procedure:

  • To a microwave vial, add 1,2,3,4-tetrahydroisoquinoline (1.3 equiv), 4-bromobenzaldehyde (1.1 equiv), and the olefinic oxindole (1.0 equiv).

  • Add benzoic acid (0.5 equiv) and ethanol as the solvent.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 125 °C for 30 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spirooxindole-pyrrolidine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Materials:

  • Appropriately substituted succinic anhydride

  • Appropriately substituted amine

  • Chloroacetyl chloride

  • Secondary amine (e.g., 4-phenylpiperazine)

  • Dry solvents (e.g., toluene, acetone)

  • Triethylamine (TEA)

Procedure:

  • Synthesis of the Succinimide Ring: A mixture of the substituted succinic anhydride (1 equiv) and the primary amine (1 equiv) in a suitable solvent (e.g., toluene) is refluxed for several hours. The solvent is then removed under reduced pressure to yield the crude succinimide.

  • N-Alkylation: To a solution of the succinimide (1 equiv) in a dry solvent (e.g., acetone) containing a base (e.g., K₂CO₃), chloroacetyl chloride (1.1 equiv) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours. The inorganic salts are filtered off, and the filtrate is concentrated.

  • Amidation: The resulting N-(chloroacetyl)succinimide (1 equiv) is dissolved in a dry solvent (e.g., acetone). The appropriate secondary amine (1.1 equiv) and a base (e.g., triethylamine) are added, and the mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography or recrystallization to give the final pyrrolidine-2,5-dione-acetamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Animal Model: Male albino Swiss mice (20-25 g)

Tests:

  • Maximal Electroshock (MES) Test:

    • Administer the test compound intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 Hz, 0.2 s duration) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Administer the test compound i.p.

    • After a predetermined time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).

    • Observe the mice for the onset of clonic seizures for a period of 30 minutes. Protection is defined as the failure to observe clonic seizures.

  • 6-Hz Psychomotor Seizure Test:

    • Administer the test compound i.p.

    • After a predetermined time, apply a low-frequency (6 Hz) electrical stimulus of long duration (3 s) via corneal electrodes.

    • Observe the mice for signs of seizure activity (e.g., stun, forelimb clonus, twitching of the vibrissae). Protection is defined as the absence of seizure activity.

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated for each test using probit analysis. The neurotoxicity is also assessed, typically using the rotarod test, to determine the median toxic dose (TD₅₀). The protective index (PI) is then calculated as the ratio of TD₅₀ to ED₅₀.

IV. Conclusion

The pyrrolidine scaffold continues to be a fertile ground for the discovery of new bioactive molecules with significant therapeutic potential. The synthetic methodologies, particularly the versatile [3+2] cycloaddition reactions, provide a powerful toolkit for the construction of diverse and complex pyrrolidine-containing compounds. The detailed experimental protocols and an understanding of the underlying signaling pathways presented in this guide are intended to empower researchers in their efforts to design, synthesize, and evaluate the next generation of pyrrolidine-based therapeutics. The continued exploration of this remarkable heterocyclic core promises to yield novel treatments for a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Smoothened Agonist: 20-HC-Me-Pyrrolidine (SAG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2][3] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][2][3][4] The G protein-coupled receptor (GPCR)-like protein Smoothened (Smo) is a key transducer of the Hh signal.[3][4][5] In the absence of Hh ligands, the receptor Patched (Ptch) inhibits Smo activity.[1][4] Binding of Hh ligands to Ptch alleviates this inhibition, leading to the activation of Smo and subsequent downstream signaling through the Gli family of transcription factors.[1][6][7]

20-HC-Me-Pyrrolidine, commonly known as Smoothened Agonist (SAG), is a potent, cell-permeable small molecule that acts as a direct agonist of Smo.[8][9] By binding to Smo, SAG mimics the effect of Hh ligand binding, leading to the activation of the Hh pathway.[8][9] This property makes SAG an invaluable tool for studying the Hh signaling cascade, identifying downstream targets, and for the development of therapeutics targeting this pathway.

Quantitative Data

The following table summarizes the key quantitative parameters of SAG's activity as a Smoothened agonist.

ParameterValueCell Line/SystemReference
EC50 3 nMShh-LIGHT2 cells (Gli-luciferase reporter assay)[9]
16.53 ± 1.45 nMHEK293 cells (35S-GTPγS binding assay)[10]
0.9 ± 0.1 nMU2OS cells (βarr2-GFP aggregation assay)[6]
Kd 59 nMSmo-expressing Cos-1 cells (BODIPY-cyclopamine binding)[9]
IC50 (vs. KAAD-cyclopamine) 9.99 ± 0.36 nMHEK293 cells (35S-GTPγS binding assay)[10]

Signaling Pathway and Mechanism of Action

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (Ptch). In the "off" state, Ptch inhibits the localization and activity of Smoothened (Smo). Upon ligand binding, this inhibition is relieved, allowing Smo to translocate to the primary cilium and activate a downstream signaling cascade. This culminates in the activation of the Gli family of transcription factors, which then translocate to the nucleus to regulate the expression of target genes. SAG acts as a direct agonist of Smo, bypassing the need for ligand-Ptch interaction to activate the pathway.

Caption: Hedgehog Signaling Pathway Activation by Ligand and SAG.

Experimental Protocols

Here are detailed protocols for key experiments to characterize the activity of SAG.

Gli-Luciferase Reporter Assay

This assay measures the transcriptional activity of Gli, a downstream effector of Smoothened.

Experimental Workflow:

Gli_Luciferase_Workflow A 1. Seed Shh-LIGHT2 cells in a 96-well plate B 2. Treat cells with varying concentrations of SAG A->B C 3. Incubate for 30 hours B->C D 4. Lyse cells and add luciferase substrate C->D E 5. Measure luminescence D->E F 6. Analyze data to determine EC50 E->F

Caption: Workflow for a Gli-Luciferase Reporter Assay.

Protocol:

  • Cell Culture: Culture Shh-LIGHT2 cells, which contain a Gli-responsive firefly luciferase reporter construct, in appropriate growth medium.

  • Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of SAG in culture medium. Remove the old medium from the cells and add the SAG dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 30 hours at 37°C in a CO2 incubator.[9]

  • Lysis and Luminescence Reading: Lyse the cells using a suitable luciferase assay buffer. Measure the firefly luciferase activity using a luminometer.

  • Data Analysis: Plot the luminescence values against the logarithm of the SAG concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Competitive Binding Assay

This assay determines the binding affinity of SAG to Smoothened by measuring its ability to displace a fluorescently labeled competitor, such as BODIPY-cyclopamine.

Protocol:

  • Cell Culture: Use Cos-1 or HEK293 cells engineered to overexpress Smoothened.

  • Cell Preparation: Harvest the cells and prepare a cell suspension.

  • Competition Reaction: In a suitable assay plate, incubate the Smo-expressing cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and varying concentrations of SAG for 1 hour.[6][9]

  • Washing: Wash the cells to remove unbound ligands.

  • Fluorescence Measurement: Measure the fluorescence of the cell-bound BODIPY-cyclopamine using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the SAG concentration. The concentration of SAG that displaces 50% of the labeled ligand is the IC50, from which the dissociation constant (Kd) can be calculated.[9]

Western Blot for Downstream Target Expression

This protocol is used to detect changes in the protein levels of Hh pathway targets, such as Gli1, in response to SAG treatment.

Protocol:

  • Cell Treatment: Treat cells (e.g., WT MEF cells or MDAMB231 cells) with SAG (e.g., 100 nM or 250 nM) for a specified time (e.g., 10 minutes to 48 hours).[9]

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-Gli1) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or tubulin).

Logical Relationship of SAG's Mechanism of Action

The following diagram illustrates the direct agonistic action of SAG on Smoothened, leading to the activation of the Hedgehog signaling pathway.

SAG_Mechanism SAG SAG (this compound) Smo Smoothened (Smo) SAG->Smo Direct Binding and Activation Hh_Pathway Hedgehog Signaling Pathway Activation Smo->Hh_Pathway Gli_Activation Gli Transcription Factor Activation Hh_Pathway->Gli_Activation Target_Gene_Expression Target Gene Expression Gli_Activation->Target_Gene_Expression

Caption: Mechanism of Action of SAG as a Smoothened Agonist.

Conclusion

This compound (SAG) is a powerful pharmacological tool for the investigation of the Hedgehog signaling pathway. Its direct and potent agonistic activity on Smoothened allows for precise modulation of the pathway, facilitating studies on its role in development, disease, and as a therapeutic target. The protocols and data presented here provide a comprehensive guide for researchers utilizing SAG in their studies.

References

Application Notes and Protocols for 20-Hydroxycholesterol Derivatives in Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature, patents, and chemical supplier databases do not contain information on a compound specifically named "20-HC-Me-Pyrrolidine." The following application notes and protocols are based on the well-characterized parent compound, 20(S)-hydroxycholesterol (20(S)-OHC) , a known modulator of critical cellular signaling pathways. It is presumed that "this compound" may be a novel or internal designation for a derivative of 20(S)-hydroxycholesterol. Researchers should adapt these protocols based on the specific physicochemical properties of their compound.

Introduction to 20(S)-Hydroxycholesterol

20(S)-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, that acts as an important signaling molecule in various biological processes. It is a known allosteric activator of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] The activation of this pathway is crucial in embryonic development and has been implicated in the progression of certain cancers.[1]

Mechanism of Action: Hedgehog Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch1) receptor. This binding relieves the Ptch1-mediated inhibition of Smoothened (Smo), allowing Smo to accumulate in the primary cilia and activate the Gli family of transcription factors. 20(S)-hydroxycholesterol can activate this pathway by directly binding to Smo at a site distinct from the canonical ligand binding site, functioning as an allosteric activator. This leads to the transcription of Hh target genes that regulate cell proliferation, differentiation, and survival.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway Activation by 20(S)-Hydroxycholesterol cluster_off Pathway OFF cluster_on Pathway ON Ptch1 Ptch1 Smo Smo Ptch1->Smo Inhibits Sufu_Gli Sufu-Gli Complex Smo->Sufu_Gli No Activation Hedgehog Hedgehog Ligand Ptch1_Hh Ptch1-Hh Complex Hedgehog->Ptch1_Hh Binds 20S_OHC 20(S)-OHC Smo_Active Active Smo 20S_OHC->Smo_Active Allosterically Activates Ptch1_Hh->Smo_Active Relieves Inhibition Gli_Active Active Gli Smo_Active->Gli_Active Activates Nucleus Nucleus Gli_Active->Nucleus Target_Genes Target Gene Transcription Nucleus->Target_Genes

Caption: Activation of the Hedgehog signaling pathway by its natural ligand or by 20(S)-hydroxycholesterol.

Quantitative Data

The following table summarizes key quantitative data for the activity of 20(S)-hydroxycholesterol.

ParameterValueCell LineAssayReference
EC50 ~3 µMNIH 3T3Hh reporter gene transcription

Experimental Protocols

The following are generalized protocols for the treatment of cultured cells with sterol compounds like 20(S)-hydroxycholesterol. These should be optimized for specific cell lines and experimental goals.

Protocol 1: Preparation of 20(S)-Hydroxycholesterol Stock Solution

Sterols are hydrophobic and require an appropriate solvent for solubilization before addition to aqueous cell culture media.

Materials:

  • 20(S)-hydroxycholesterol (or derivative)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute, sterile

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Solvent Selection: DMSO is a common solvent for preparing concentrated stock solutions of sterols. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation:

    • Aseptically weigh the desired amount of 20(S)-hydroxycholesterol in a sterile container.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex or gently warm the solution to ensure complete dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Protocol 2: General Cell Treatment with 20(S)-Hydroxycholesterol

This protocol outlines the steps for treating adherent cells in a multi-well plate format.

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium

  • 20(S)-hydroxycholesterol stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells into the wells of a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.

    • Incubate the cells overnight to allow for attachment.

  • Preparation of Treatment Media:

    • Warm the complete cell culture medium to 37°C.

    • Prepare serial dilutions of the 20(S)-hydroxycholesterol stock solution in the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.

  • Cell Treatment:

    • Aspirate the old medium from the cell culture wells.

    • Gently wash the cells with sterile PBS.

    • Add the prepared treatment media (including a vehicle control containing the same concentration of DMSO) to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, cells can be harvested for various analyses, such as:

      • RT-qPCR: To measure the expression of Hedgehog target genes (e.g., Gli1, Ptch1).

      • Western Blotting: To analyze protein levels of components of the Hh pathway.

      • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the effect of the compound on cell growth.

      • Immunofluorescence: To visualize the subcellular localization of proteins like Smoothened.

Experimental_Workflow General Workflow for Cell Treatment with Sterol Compounds Start Start Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding Incubation Incubate Overnight Cell_Seeding->Incubation Prepare_Treatment Prepare Treatment Media (with Compound and Vehicle Control) Incubation->Prepare_Treatment Treatment Treat Cells Prepare_Treatment->Treatment Incubate_Treatment Incubate for Desired Duration Treatment->Incubate_Treatment Harvest Harvest Cells Incubate_Treatment->Harvest Analysis Downstream Analysis (RT-qPCR, Western Blot, etc.) Harvest->Analysis End End Analysis->End

Caption: A generalized workflow for treating cultured cells with sterol compounds.

Safety Precautions

  • Follow standard laboratory safety procedures when handling chemical reagents and cell cultures.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

  • All cell culture work should be performed in a certified biosafety cabinet to maintain sterility and prevent contamination.

References

Application Notes and Protocols for 20-Hydroxycholesterol-Based Click Chemistry Probes

Author: BenchChem Technical Support Team. Date: November 2025

The following application notes and protocols are designed for researchers, scientists, and drug development professionals interested in utilizing 20-hydroxycholesterol (20-OHC) analogs equipped with functionalities for click chemistry. These probes are powerful tools for investigating the cellular roles of oxysterols, including their subcellular distribution and protein interactions.

Application Note 1: Visualization of Subcellular Oxysterol Trafficking

Introduction: Understanding the subcellular localization of oxysterols like 20(S)-hydroxycholesterol is crucial for elucidating their regulatory functions in cellular processes. Clickable alkynyl derivatives of 20(S)-OHC, in conjunction with fluorescent azide reporters, enable high-resolution imaging of their distribution within cells. This approach has revealed the unexpected accumulation of a 20(S)-OHC analog in the Golgi apparatus, suggesting a vesicular transport pathway.[1][2]

Principle: Cells are metabolically labeled with an alkynyl derivative of 20(S)-OHC. Following labeling, the cells are fixed, and a fluorescent azide is "clicked" onto the alkyne handle of the incorporated probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The resulting fluorescently tagged oxysterol can then be visualized using confocal fluorescence microscopy.

Applications:

  • Tracking the movement and accumulation of 20-OHC in different organelles.

  • Investigating the cellular machinery involved in oxysterol transport.

  • Studying how cellular conditions (e.g., ATP levels, lysosome function) affect oxysterol trafficking.[1][2]

Application Note 2: Proteome-Wide Identification of 20(S)-OHC Interacting Proteins

Introduction: Identifying the protein targets of bioactive lipids is essential for understanding their mechanisms of action. Bifunctional probes of 20(S)-OHC, containing both a photo-crosslinking group (e.g., diazirine) and a clickable handle (e.g., alkyne), allow for the covalent capture and subsequent enrichment of interacting proteins from live cells.[3] This chemoproteomic approach has been used to map the membrane protein interactome of 20(S)-OHC.[3]

Principle: Cells are treated with the bifunctional 20(S)-OHC probe. Upon UV irradiation, the diazirine group forms a reactive carbene that covalently crosslinks the probe to nearby interacting proteins. The alkyne handle is then used for the click chemistry attachment of a biotin tag. The biotinylated protein complexes can be enriched using streptavidin affinity purification and subsequently identified by mass spectrometry.

Applications:

  • Discovery of novel protein binders for 20-OHC.

  • Profiling changes in the 20-OHC interactome under different cellular conditions.

  • Validating known protein-oxysterol interactions in a cellular context.

Experimental Protocols

Protocol 1: Fluorescent Labeling of 20(S)-OHC in Cultured Cells

Materials:

  • Alkynyl-20(S)-OHC probe (e.g., 20(S)-yne)

  • Mammalian cell line of interest (e.g., NIH-3T3 cells)

  • Cell culture medium and supplements

  • Paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris-hydroxypropyltriazolylmethylamine (THPTA)

  • Saponin or Triton X-100 for permeabilization

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Probe Labeling: Treat cells with the desired concentration of the alkynyl-20(S)-OHC probe (e.g., 1-10 µM) in culture medium for a specified duration (e.g., 1-4 hours).

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and permeabilize with 0.1% Triton X-100 or 0.05% saponin in PBS for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail. For a 500 µL reaction, mix:

    • Fluorescent azide (e.g., 1-5 µM)

    • TCEP (e.g., 250 µM)

    • THPTA (e.g., 50 µM)

    • CuSO₄ (e.g., 50 µM)

    • Incubate the coverslips with the click reaction cocktail for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate with DAPI in PBS for 5 minutes.

  • Mounting and Imaging: Wash the coverslips twice with PBS and mount them on microscope slides using an appropriate mounting medium. Image the cells using a confocal microscope.

Protocol 2: Identification of 20(S)-OHC Target Proteins using Photoaffinity Labeling and Click Chemistry

Materials:

  • Bifunctional 20(S)-OHC probe with a diazirine and an alkyne group.[3]

  • Mammalian cell line of interest.

  • Cell culture medium and supplements.

  • UV lamp (365 nm).

  • Cell lysis buffer.

  • Biotin-azide.

  • Click chemistry reagents (as in Protocol 1).

  • Streptavidin-agarose beads.

  • Buffers for protein enrichment and washing.

  • Reagents for on-bead protein digestion (e.g., trypsin).

  • Mass spectrometer.

Procedure:

  • Probe Incubation: Treat cells with the bifunctional 20(S)-OHC probe (e.g., 1 µM) for 30 minutes. For competition experiments, pre-incubate cells with an excess of unlabeled 20(S)-OHC (e.g., 50 µM) for 1 hour before adding the probe.[3]

  • Photo-crosslinking: Irradiate the cells with UV light (e.g., 365 nm) for 5 minutes on ice to induce crosslinking.[3]

  • Cell Lysis and Membrane Fractionation: Harvest the cells and isolate the membrane fraction using an appropriate protocol.[3]

  • Click Reaction with Biotin-Azide: Perform a click reaction on the isolated membrane proteins with biotin-azide to tag the crosslinked proteins.[3]

  • Streptavidin Enrichment: Incubate the biotin-labeled proteome with streptavidin-agarose beads to enrich for the probe-protein complexes.[3]

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the enriched proteins with trypsin while they are still bound to the beads.[3]

  • Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were captured by the 20(S)-OHC probe.

Quantitative Data Summary

ParameterValueApplication ContextReference
Probe Concentration for Labeling 1 µMChemoproteomics profiling of membrane protein targets of 20(S)-OHC.[3]
Competitor Concentration 50 µMCompetition experiment to confirm specific binding of the 20(S)-OHC probe.[3]
Reduction in Signal with Competitor 85%Dose-dependent competition of a 21 kDa band labeled by the probe.[3]

Visualizations

experimental_workflow_visualization cluster_cell_culture Cell Culture & Labeling cluster_fixation_perm Fixation & Permeabilization cluster_click_reaction Click Chemistry cluster_imaging Imaging A Seed cells on coverslips B Treat with alkynyl-20-OHC probe A->B C Fix with PFA B->C D Permeabilize with Triton X-100 C->D E Incubate with fluorescent azide and click reagents D->E F Wash and mount E->F G Confocal Microscopy F->G

Caption: Workflow for fluorescent labeling of 20-OHC probes in cells.

chemoproteomics_workflow cluster_live_cell Live Cell Manipulation cluster_biochem Biochemical Processing cluster_analysis Analysis A Incubate cells with bifunctional 20-OHC probe B UV crosslinking (365 nm) A->B C Isolate membrane fraction B->C D Click reaction with biotin-azide C->D E Streptavidin enrichment D->E F On-bead tryptic digest E->F G LC-MS/MS analysis F->G H Protein identification G->H

Caption: Workflow for identifying 20-OHC interacting proteins.

signaling_pathway cluster_transport Proposed Vesicular Transport cluster_downstream Downstream Effects A Extracellular 20-OHC Probe B Plasma Membrane A->B C Endocytic Vesicle B->C D Lysosome C->D E Golgi Apparatus D->E F Modulation of Membrane Properties E->F G Regulation of Protein Activity E->G

Caption: Conceptual pathway of 20-OHC probe trafficking and function.

References

Detecting Pyrrolidine Compounds in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note 1: Quantification of Pyrrolidine Analytes in Human Urine by LC-MS/MS

This application note describes a sensitive and selective method for the quantification of pyrrolidine compounds, exemplified by N-methyl-2-pyrrolidone (NMP) and its primary metabolite, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The "dilute and shoot" approach minimizes sample preparation time and potential for analyte loss.[1]

Principle: Urine samples are fortified with a deuterated internal standard, diluted, and directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a C30 column, followed by detection using electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.[2]

Quantitative Data Summary for NMP and its Metabolites by LC-MS/MS
AnalyteMatrixLinearity (mg/L)LOD (mg/L)LOQ (µg/kg)Recovery (%)Reference
NMPUrine (10-fold diluted)Not Specified0.0001--[2]
5-HNMPUrine (10-fold diluted)Not Specified0.006--[2]
MSIUrine (10-fold diluted)Not Specified0.008--[2]
2-HMSIUrine (10-fold diluted)Not Specified0.03--[2]
NMPBovine Liver8 - 20 µg/g---[3]
NMPSwine LiverNot Specified5 ng/g-~100 (with IS)[4]
NMPCefepime0.005 - 0.5 µg/ml0.011% (w/w)0.036% (w/w)-[5]

NMP: N-methyl-2-pyrrolidone; 5-HNMP: 5-hydroxy-N-methyl-2-pyrrolidone; MSI: N-methylsuccinimide; 2-HMSI: 2-hydroxy-N-methylsuccinimide; LOD: Limit of Detection; LOQ: Limit of Quantification; IS: Internal Standard.

Experimental Protocol: LC-MS/MS Analysis

1. Materials and Reagents:

  • N-methyl-2-pyrrolidone (NMP) analytical standard

  • 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) analytical standard

  • Deuterated NMP (e.g., d9-NMP) as internal standard (IS)[3]

  • HPLC-grade methanol, acetonitrile, and water[3]

  • Formic acid[3]

  • Human urine (blank)

2. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex mix the samples for 10 seconds.

  • Transfer 100 µL of urine to a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 890 µL of 0.1% formic acid in water to achieve a 10-fold dilution.[2]

  • Vortex mix for 10 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: AB Sciex API 4000 or equivalent

  • Column: C30 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm)[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • NMP: m/z 100 → 58 (quantifier), 100 → 82 (qualifier)[3]

    • 5-HNMP: To be determined by infusion of the standard

    • d9-NMP (IS): m/z 109 → 62[3]

4. Data Analysis:

  • Quantify the analytes using a calibration curve prepared in blank urine.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration.

LCMSMS_Workflow sample Urine Sample is_add Add Internal Standard (d9-NMP) sample->is_add dilute Dilute 10-fold (0.1% Formic Acid) is_add->dilute centrifuge Centrifuge (10,000 x g) dilute->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial lc_msms LC-MS/MS Analysis hplc_vial->lc_msms data Data Processing & Quantification lc_msms->data report Final Report data->report

Caption: LC-MS/MS experimental workflow for pyrrolidine analysis.

Application Note 2: Analysis of Pyrrolidine Analytes in Biological Matrices by GC-MS

This note outlines a Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of pyrrolidine compounds, such as NMP and its metabolite 5-HNMP, in biological samples like plasma and urine.[6] This method involves a more extensive sample cleanup and derivatization step compared to the "dilute and shoot" LC-MS/MS approach.

Principle: The analyte and its deuterated internal standard are extracted from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The hydroxylated metabolites are then derivatized to increase their volatility for GC analysis. The derivatized extracts are analyzed by GC-MS in electron impact (EI) mode.[6][7]

Quantitative Data Summary for NMP and its Metabolites by GC-MS
AnalyteMatrixLinearityLOD (mg/L)LOQRecovery (%)Reference
NMPCefepimeUp to 135 ng0.3 ng-100.2 - 103.0[8]
5-HNMPUrineNot Specified0.017-22 (LLE)[7]
5-HNMPPlasmaNot Specified---[6]

NMP: N-methyl-2-pyrrolidone; 5-HNMP: 5-hydroxy-N-methyl-2-pyrrolidone; LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction.

Experimental Protocol: GC-MS Analysis

1. Materials and Reagents:

  • NMP and 5-HNMP analytical standards

  • Deuterated 5-HNMP (e.g., d4-5-HNMP) as internal standard[7]

  • Dichloromethane, ethyl acetate

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[7]

  • Derivatizing agent: bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[7]

  • Human plasma or urine (blank)

2. Sample Preparation (using SPE):

  • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • To 1 mL of plasma or urine, add 10 µL of the internal standard working solution.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water.

  • Elute the analytes with 3 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate.

  • Add 50 µL of BSTFA, cap the vial, and heat at 70°C for 30 minutes for derivatization.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 min

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions for TMS-derivatized 5-HNMP and its internal standard to be determined from their mass spectra.

4. Data Analysis:

  • Quantify using a calibration curve prepared in the corresponding blank matrix.

  • The peak area ratio of the derivatized analyte to the derivatized internal standard is plotted against the concentration.

GCMS_Workflow sample Plasma/Urine Sample is_add Add Internal Standard sample->is_add spe Solid-Phase Extraction (SPE) is_add->spe elute Elution spe->elute evaporate Evaporation elute->evaporate derivatize Derivatization (BSTFA) evaporate->derivatize gc_ms GC-MS Analysis derivatize->gc_ms data Data Processing & Quantification gc_ms->data report Final Report data->report

Caption: GC-MS experimental workflow for pyrrolidine analysis.

Application Note 3: Immunoassay for Screening of Pyrrolidinophenones

Immunoassays can serve as a rapid and cost-effective screening tool for the detection of classes of compounds, such as pyrrolidinophenones, in biological fluids.[9] These assays are based on the principle of competitive binding between the target analyte in the sample and a labeled drug conjugate for a limited number of antibody binding sites.

Principle: A sample is incubated with an antibody specific to the pyrrolidinophenone class of compounds and an enzyme-labeled pyrrolidinophenone conjugate. If the target analyte is present in the sample, it will compete with the enzyme conjugate for binding to the antibody. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. The enzyme activity is then measured, typically by a colorimetric reaction.

Experimental Protocol: Competitive ELISA

1. Materials and Reagents:

  • Microtiter plate coated with anti-pyrrolidinophenone antibody

  • Pyrrolidinophenone-horseradish peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Calibrators and controls

2. Assay Procedure:

  • Add 50 µL of calibrators, controls, and unknown samples to the appropriate wells of the antibody-coated microtiter plate.

  • Add 50 µL of the pyrrolidinophenone-HRP conjugate to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 15 minutes in the dark.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 10 minutes.

3. Data Analysis:

  • Calculate the mean absorbance for each set of calibrators, controls, and samples.

  • Generate a standard curve by plotting the mean absorbance of the calibrators against their concentrations.

  • Determine the concentration of the analyte in the samples by interpolating their mean absorbance from the standard curve.

Immunoassay_Workflow start Start add_sample Add Sample/Calibrator to Antibody-Coated Well start->add_sample add_conjugate Add Enzyme-Labeled Drug Conjugate add_sample->add_conjugate incubate1 Incubate (Competitive Binding) add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance add_stop->read end End read->end

Caption: Competitive immunoassay workflow.

References

Application Notes and Protocols for 20-HC-Me-Pyrrolidine Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxycholesterol (20-HC) and its derivatives are an emerging class of signaling molecules with significant biological activities. Notably, 20(S)-hydroxycholesterol has been identified as an allosteric activator of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a crucial regulator of embryonic development and is implicated in the progression of various cancers.[2][3][4] The synthetic derivative, 20-HC-Me-Pyrrolidine, which incorporates a pyrrolidine moiety, is designed to potentially modulate this pathway with altered potency, selectivity, or pharmacokinetic properties. The pyrrolidine scaffold is a common feature in many biologically active compounds and can influence binding to target proteins.[5]

These application notes provide detailed protocols for a suite of functional assays to characterize the biological activity of this compound, with a primary focus on its effects on the Hedgehog signaling pathway. Additionally, assays to investigate potential off-target effects on cholesterol metabolism are included to provide a comprehensive pharmacological profile.

Core Applications

  • Primary Target Validation: Elucidate the modulatory effects of this compound on the Hedgehog signaling pathway.

  • Mechanism of Action Studies: Determine if the compound acts as an agonist or antagonist of the SMO receptor.

  • Potency and Efficacy Determination: Quantify the dose-dependent effects of the compound.

  • Selectivity Profiling: Assess off-target effects on key enzymes in the cholesterol biosynthesis pathway.

I. Hedgehog Signaling Pathway Activation

The primary hypothesis for the mechanism of action of this compound is its interaction with the SMO receptor, leading to the activation of the Hedgehog signaling pathway. The following assays are designed to test this hypothesis.

Signaling Pathway Overview

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G-protein coupled receptor, Smoothened (SMO). The activation of SMO leads to a downstream signaling cascade that culminates in the activation of Gli transcription factors, which then translocate to the nucleus and induce the expression of target genes.

Figure 1: Hedgehog Signaling Pathway Activation by this compound.

A. Gli-Luciferase Reporter Assay

This assay quantitatively measures the activation of the Hedgehog pathway by detecting the transcriptional activity of Gli proteins.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture NIH/3T3 or SHh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 2 x 104 cells per well.

    • For NIH/3T3 cells, co-transfect with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. SHh-LIGHT2 cells already have the reporter system integrated.

  • Compound Treatment:

    • After 24 hours, replace the medium with low-serum medium (0.5% FBS).

    • Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).

    • Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 20(S)-hydroxycholesterol or a known SMO agonist like SAG).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

Data Presentation:

CompoundEC50 (µM)Max Response (% of Control)
This compoundTBDTBD
20(S)-hydroxycholesterol~3.0[1]100
SAG (Positive Control)TBDTBD
Vehicle (Negative Control)NA0

TBD: To Be Determined

B. Real-Time qPCR for Hedgehog Target Gene Expression

This assay measures the mRNA levels of endogenous Hedgehog target genes, such as Gli1 and Ptch1, to confirm pathway activation.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed NIH/3T3 cells in a 6-well plate at a density of 5 x 105 cells per well.

    • After 24 hours, treat the cells with this compound at various concentrations, a vehicle control, and a positive control for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or TaqMan probes for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH or Actb) for normalization.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method.

Data Presentation:

TreatmentConcentration (µM)Fold Change in Gli1 mRNAFold Change in Ptch1 mRNA
VehicleNA1.01.0
This compoundTBDTBDTBD
This compoundTBDTBDTBD
20(S)-hydroxycholesterolTBDTBDTBD

TBD: To Be Determined

C. SMO-Mediated cAMP Inhibition Assay

This assay directly measures the activation of SMO, which can couple to Gi proteins and lead to a decrease in intracellular cAMP levels.[6]

Experimental Protocol:

  • Cell Culture and Transfection:

    • Use a cell line stably expressing SMO and a cAMP biosensor (e.g., GloSensor).

  • Compound Treatment:

    • Pre-treat cells with forskolin to elevate intracellular cAMP levels.

    • Add serial dilutions of this compound.

  • cAMP Measurement:

    • Measure the luminescence signal from the cAMP biosensor at different time points.

  • Data Analysis:

    • Calculate the percentage of inhibition of the forskolin-induced cAMP signal.

    • Plot the inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation:

CompoundIC50 (µM)
This compoundTBD
20(S)-hydroxycholesterolTBD
VehicleNA

TBD: To Be Determined

II. Off-Target Effects on Cholesterol Metabolism

To assess the selectivity of this compound, it is important to investigate its potential effects on key enzymes in the cholesterol biosynthesis pathway, such as Lanosterol Synthase (LSS).

A. Lanosterol Synthase (LSS) Activity Assay

This assay determines if this compound inhibits LSS, a key enzyme in cholesterol synthesis.[7][8]

LSS_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Prepare Liver Microsomes (Source of LSS) Incubation Incubate Microsomes, Substrate, and Compound Microsomes->Incubation Substrate Prepare Substrate (e.g., 2,3-oxidosqualene) Substrate->Incubation Compound Prepare this compound and Controls Compound->Incubation Extraction Lipid Extraction Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Lanosterol LCMS->Quantification

Figure 2: Lanosterol Synthase Activity Assay Workflow.

Experimental Protocol:

  • Enzyme Source:

    • Prepare liver microsomes from rats or use a commercially available source of recombinant LSS.

  • Reaction Mixture:

    • In a microcentrifuge tube, combine the enzyme source, a buffer solution (e.g., potassium phosphate buffer), and varying concentrations of this compound or a known LSS inhibitor (e.g., RO 48-8071) as a positive control.[9]

  • Initiation of Reaction:

    • Add the substrate, 2,3-oxidosqualene, to initiate the reaction.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction by adding a stop solution (e.g., ethanolic KOH).

  • Product Analysis:

    • Extract the lipids and analyze the formation of lanosterol using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of LSS activity at each compound concentration.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation:

CompoundIC50 (µM)
This compoundTBD
RO 48-8071 (Positive Control)TBD
Vehicle (Negative Control)NA

TBD: To Be Determined

B. Cellular Cholesterol Efflux Assay

This assay assesses whether this compound affects the removal of cholesterol from cells, a critical process in maintaining cholesterol homeostasis.[10][11]

Experimental Protocol:

  • Cell Culture and Labeling:

    • Culture macrophage-like cells (e.g., J774 or THP-1) in a 24-well plate.

    • Label the cells with a fluorescent cholesterol analog (e.g., NBD-cholesterol) or [3H]-cholesterol for 24 hours.[10]

  • Equilibration and Treatment:

    • Wash the cells and incubate in a serum-free medium containing this compound at various concentrations for 18-24 hours to allow for cholesterol equilibration.

  • Efflux Measurement:

    • Induce cholesterol efflux by adding a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL), to the medium.

    • Incubate for 4-6 hours.

  • Sample Analysis:

    • Collect the medium and lyse the cells.

    • Measure the amount of labeled cholesterol in the medium and the cell lysate using a fluorescence plate reader or a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of cholesterol efflux as (cholesterol in medium / (cholesterol in medium + cholesterol in cells)) x 100.

Data Presentation:

TreatmentConcentration (µM)% Cholesterol Efflux
VehicleNATBD
This compoundTBDTBD
This compoundTBDTBD
Positive Control (e.g., LXR agonist)TBDTBD

TBD: To Be Determined

Conclusion

The assays outlined in these application notes provide a comprehensive framework for characterizing the functional activity of this compound. By systematically evaluating its effects on the Hedgehog signaling pathway and key aspects of cholesterol metabolism, researchers can gain valuable insights into its mechanism of action, potency, and selectivity. This information is critical for the further development of this and similar compounds as potential therapeutic agents.

References

Troubleshooting & Optimization

improving solubility of 20-HC-Me-Pyrrolidine for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 20-HC-Me-Pyrrolidine for in vitro assays. The information is based on the known properties of its parent compound, 20(S)-hydroxycholesterol (20-HC), and established methods for handling lipophilic molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a challenge for in vitro experiments?

A1: this compound is a synthetic derivative of 20-hydroxycholesterol (20-HC), a naturally occurring oxysterol. Like its parent compound, it is highly lipophilic (fat-soluble) and inherently has very low solubility in aqueous solutions, such as cell culture media. This poor water solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the recommended solvents for creating a high-concentration stock solution of this compound?

A2: Based on data for the parent compound, 20(S)-hydroxycholesterol, the recommended primary solvents are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) and Ethanol. These organic solvents can dissolve the compound at high concentrations, allowing for subsequent dilution into aqueous media for experiments.

Q3: How does this compound likely exert its biological effect?

A3: The parent compound, 20(S)-hydroxycholesterol, is a known allosteric activator of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] It is highly probable that this compound modulates this same pathway. In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits Smo. Binding of an agonist like 20-HC to Smo relieves this inhibition, initiating a downstream signaling cascade that leads to the activation of Gli transcription factors and subsequent gene expression.[2]

Hedgehog_Signaling cluster_on Hedgehog Pathway 'ON' PTCH1_off PTCH1 SMO_off SMO (Inactive) PTCH1_off->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex (Phosphorylated & Degraded) Agonist This compound SMO_on SMO (Active) Agonist->SMO_on Binds & Activates Gli_active Gli (Active) Translocates to Nucleus SMO_on->Gli_active Target_Genes Target Gene Expression Gli_active->Target_Genes Promotes

Caption: Agonist activation of the Hedgehog signaling pathway.

Troubleshooting Guide

Q1: My compound precipitated after I diluted my stock solution into the cell culture medium. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is the most common issue with lipophilic compounds. This indicates that the compound's concentration has exceeded its solubility limit in the final solution. Follow these steps to resolve the issue.

Troubleshooting_Precipitation start Problem: Compound Precipitated in Media step1 Step 1: Reduce Final Concentration Is the new concentration effective? start->step1 step2 Step 2: Use Pre-warmed Media Did it stay in solution? step1->step2 No success Solution Found: Proceed with Experiment step1->success Yes step3 Step 3: Increase Final Solvent % (e.g., from 0.1% to 0.5% DMSO) Run solvent toxicity control. step2->step3 No step2->success Yes step4 Step 4: Use a Carrier Molecule Try complexing with Methyl-β-cyclodextrin or adding BSA to media. step3->step4 Toxic or Still Precipitates step3->success Soluble & Not Toxic step4->success Yes fail Issue Persists: Contact Technical Support step4->fail No

Caption: Troubleshooting workflow for compound precipitation.

Q2: I am observing toxicity in my cell-based assay. Could the solvent or the compound's poor solubility be the cause?

A2: Yes, both are possibilities. High concentrations of organic solvents like DMSO can be toxic to cells. Additionally, compound aggregates or precipitates can cause physical stress or non-specific effects on cells.

  • Solvent Toxicity: Always run a "vehicle control" experiment, where you add the same final concentration of the solvent (e.g., 0.5% DMSO) to your cells without the compound. If you observe toxicity in this control, you must lower the final solvent concentration.

  • Compound Toxicity: If the vehicle control is healthy but the compound-treated cells show toxicity, it could be a true biological effect or a result of compound precipitation. Ensure the compound is fully dissolved in the final medium.

SolventTypical Max Concentration for in vitro AssaysNotes
DMSO 0.1% - 0.5% (v/v)Can affect cell differentiation and viability at >1%.
Ethanol 0.1% - 1.0% (v/v)Generally less toxic than DMSO but more volatile.

Q3: I am not observing the expected biological activity. Could this be a solubility problem?

A3: Absolutely. If the compound is not fully dissolved, its effective concentration in the medium is much lower than calculated. Before assuming the compound is inactive, confirm its solubility.

  • Visual Inspection: After dilution, hold the plate or tube up to a light source. Look for any cloudiness, haziness, or visible particles.

  • Microscopic Examination: Check your cell culture wells under a microscope for precipitates, which can look like small crystals or amorphous aggregates.

  • Use a Positive Control: If possible, test the parent compound, 20(S)-hydroxycholesterol, in parallel to confirm that the assay system is responding correctly to a known Smoothened agonist.[2]

Experimental Protocols

Protocol 1: Standard Preparation of a Stock Solution

This protocol outlines the standard method for preparing a 10 mM stock solution of this compound in DMSO.

  • Weigh Compound: Accurately weigh out the desired mass of the compound in a sterile microcentrifuge tube. (e.g., for 1 mL of a 10 mM solution of a compound with MW ~450 g/mol , weigh 4.5 mg).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Promote Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Use Sonication: If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes to break up aggregates.[3]

  • Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Experimental_Workflow cluster_prep Stock Solution Preparation (e.g., 10 mM in DMSO) cluster_assay Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex sonicate 4. Sonicate if Needed vortex->sonicate store 5. Aliquot & Store at -80°C sonicate->store thaw 6. Thaw Stock Aliquot store->thaw Day of Experiment serial_dilute 7. Perform Serial Dilution in Media thaw->serial_dilute add_cells 8. Add to Cells serial_dilute->add_cells

Caption: General experimental workflow for compound preparation.

Protocol 2: Improving Solubility with Methyl-β-cyclodextrin (MβCD)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4] This method is useful when standard dilution results in precipitation.

  • Prepare MβCD Solution: Prepare a sterile stock solution of MβCD in your cell culture medium (e.g., 10 mM).

  • Prepare Compound: In a sterile tube, add the required volume of your high-concentration this compound stock solution (e.g., in DMSO or Ethanol).

  • Form Complex: Add the MβCD solution to the tube containing the compound. The molar ratio of MβCD to the compound should typically be at least 10:1.

  • Incubate: Vortex the mixture briefly and incubate at 37°C for 15-30 minutes to allow for the formation of the inclusion complex.

  • Final Dilution: This complexed solution can now be further diluted in the cell culture medium to achieve the final desired concentration for your assay.

References

Technical Support Center: Stereoselective Synthesis of 20-HC-Me-Pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of 20-hydroxycholesterol-methyl-pyrrolidine (20-HC-Me-Pyrrolidine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenges stem from the inherent complexity of the 20-hydroxycholesterol scaffold and the need for precise stereocontrol during the formation or attachment of the N-methyl-pyrrolidine ring. Key difficulties include:

  • Steric Hindrance: The bulky cholesterol backbone can impede the approach of reagents, affecting reaction rates and stereoselectivity.

  • Multiple Reactive Sites: The presence of hydroxyl groups at C3 and C20, along with the C5-C6 double bond, requires careful selection of protecting groups and reaction conditions to ensure chemoselectivity.

  • Control of Stereochemistry: Establishing the desired stereochemistry at the point of pyrrolidine attachment and on the pyrrolidine ring itself is a significant hurdle. This is especially true when forming new chiral centers.

  • Purification and Characterization: The separation of diastereomers and enantiomers can be challenging, requiring advanced chromatographic techniques and spectroscopic analysis.

Q2: Which general synthetic strategies are recommended for introducing the N-methyl-pyrrolidine moiety?

A2: Two primary strategies are generally employed for synthesizing pyrrolidine-containing molecules:

  • Convergent Synthesis: A pre-synthesized, optically pure N-methyl-pyrrolidine derivative is coupled to the 20-hydroxycholesterol backbone. This approach often provides better control over the stereochemistry of the pyrrolidine ring.[1][2]

  • Linear Synthesis (Ring Formation): An acyclic precursor attached to the cholesterol derivative undergoes a cyclization reaction to form the pyrrolidine ring in situ.[1][2][3] This method can be more atom-economical but may present greater challenges in controlling stereoselectivity.[1][2]

Q3: How can I minimize the formation of side products due to the reactive functional groups on 20-hydroxycholesterol?

A3: Protecting group chemistry is crucial. It is advisable to protect the C3 and C20 hydroxyl groups before attempting to introduce the pyrrolidine moiety. The C5-C6 double bond may also require protection depending on the chosen synthetic route.

Functional GroupCommon Protecting GroupsDeprotection Conditions
C3-OH (secondary)Silyl ethers (e.g., TBDMS, TIPS)Fluoride sources (e.g., TBAF)
C20-OH (tertiary)Silyl ethers (e.g., TES, TBDPS)Acidic conditions or fluoride
C5=C6 alkeneEpoxidation/reduction, dihydroxylation/periodate cleavageVaries with protection strategy

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Pyrrolidine Ring Formation

Symptoms:

  • NMR analysis shows multiple sets of signals for the pyrrolidine and adjacent cholesterol protons.

  • Chiral HPLC or SFC analysis reveals multiple, poorly separated peaks.

Possible Causes and Solutions:

CauseTroubleshooting StepExpected Outcome
Inadequate Steric Direction from Cholesterol Backbone Use a bulkier directing group on the C3 or C20 hydroxyl to enhance facial bias during the reaction.Improved diastereomeric ratio (d.r.).
Flexible Transition State Lower the reaction temperature to favor the formation of the thermodynamically more stable diastereomer.Increased d.r.
Suboptimal Catalyst or Chiral Auxiliary Screen a panel of chiral ligands or auxiliaries known to be effective in similar stereoselective transformations.[4]Identification of a more selective catalyst system.
Solvent Effects Vary the solvent polarity. Non-polar solvents may enhance the influence of steric factors, while polar solvents can interact with the transition state.Optimization of diastereoselectivity.
Problem 2: Poor Yield in the Coupling of 20-Hydroxycholesterol with a Pre-formed Pyrrolidine Derivative

Symptoms:

  • TLC or LC-MS analysis indicates a significant amount of unreacted starting material.

  • The isolated product yield is consistently low.

Possible Causes and Solutions:

CauseTroubleshooting StepExpected Outcome
Steric Hindrance at C20 Employ a more reactive electrophile or nucleophile. For example, convert a hydroxyl group to a better leaving group (e.g., tosylate, mesylate, or triflate).Increased conversion of starting materials.
Low Reactivity of Coupling Partners Increase the reaction temperature or use microwave irradiation to overcome activation energy barriers.Faster reaction times and improved yields.
Catalyst Deactivation Use a higher catalyst loading or add the catalyst in portions throughout the reaction.Sustained catalytic activity and higher conversion.
Side Reactions Re-evaluate the protecting group strategy to ensure all other reactive sites are adequately blocked.Reduced formation of byproducts.

Experimental Protocols

Key Experiment: Stereoselective Reductive Amination for Pyrrolidine Synthesis

This protocol outlines a general procedure for the reductive amination of a C20-ketone cholesterol derivative with a chiral amine to form a pyrrolidine ring, which is a common strategy in such syntheses.

  • Oxidation of 20-Hydroxycholesterol:

    • Dissolve the C3-protected 20-hydroxycholesterol derivative in an appropriate solvent (e.g., dichloromethane).

    • Add a mild oxidizing agent (e.g., Dess-Martin periodinane or PCC) at 0 °C.

    • Stir the reaction for 1-2 hours until TLC analysis shows complete consumption of the starting material.

    • Quench the reaction and purify the resulting C20-ketone by column chromatography.

  • Reductive Amination and Cyclization:

    • To a solution of the C20-ketone in a suitable solvent (e.g., THF or 1,2-dichloroethane), add the desired chiral amino-aldehyde or amino-ketone precursor.

    • Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.

    • After imine formation is confirmed (e.g., by monitoring water formation or spectroscopic analysis), add a stereoselective reducing agent (e.g., a chiral borohydride reagent or catalytic hydrogenation with a chiral catalyst).

    • The subsequent intramolecular cyclization and reduction will yield the pyrrolidine ring.

    • Monitor the reaction by LC-MS for the formation of the desired product.

  • Purification:

    • Quench the reaction and perform an aqueous workup.

    • The crude product is then purified by flash column chromatography, followed by preparative HPLC or SFC if necessary to separate diastereomers.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_sm Check for Unreacted Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present no_sm SM Consumed check_sm->no_sm No increase_reactivity Increase Reactivity: - Better leaving group - Higher temperature - Microwave irradiation sm_present->increase_reactivity Yes catalyst_issue Consider Catalyst Deactivation sm_present->catalyst_issue Consider side_products Check for Side Products no_sm->side_products eval_pg Re-evaluate Protecting Groups side_products->eval_pg add_catalyst Increase Catalyst Loading or Add in Portions catalyst_issue->add_catalyst

Caption: Troubleshooting workflow for low reaction yield.

Decision Pathway for Stereocontrol Strategy

stereocontrol_strategy start Goal: High Stereoselectivity strategy Choose Synthetic Strategy start->strategy convergent Convergent Synthesis: Couple pre-made chiral pyrrolidine strategy->convergent Control Pyrrolidine Core linear Linear Synthesis: Form pyrrolidine ring on scaffold strategy->linear Atom Economy convergent_adv Advantage: Better control of pyrrolidine stereocenters convergent->convergent_adv convergent_disadv Challenge: Stereocontrol at coupling site convergent->convergent_disadv linear_adv Advantage: Potentially more atom-economical linear->linear_adv linear_disadv Challenge: Complex diastereoselectivity during cyclization linear->linear_disadv

Caption: Decision pathway for selecting a stereocontrol strategy.

References

Technical Support Center: Optimizing Novel Pyrrolidine Compound Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of novel pyrrolidine-based compounds, exemplified here as "20-HC-Me-Pyrrolidine," for in vitro cell culture experiments. Given the novelty of many such compounds, this guide offers a structured approach to determining optimal concentrations and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: For a novel compound like this compound, a starting concentration is typically determined by performing a dose-response curve to assess cytotoxicity. A common starting point for screening is in the range of 1 µM to 100 µM. However, this can vary significantly based on the compound's potency and the cell type being used. We recommend a broad initial screen to identify a non-toxic concentration range.

Q2: How can I determine if my cells are sensitive to this compound?

A2: Cellular sensitivity can be assessed by a viability assay (e.g., MTT, XTT, or trypan blue exclusion) after treating the cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours). A significant decrease in cell viability compared to a vehicle-treated control indicates sensitivity.

Q3: What is the appropriate vehicle for dissolving this compound?

A3: The choice of solvent depends on the compound's solubility. Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds used in cell culture. It is crucial to determine the final concentration of the vehicle in the culture medium, as high concentrations of DMSO can be toxic to cells. The final DMSO concentration should ideally be kept below 0.5% and a vehicle-only control should always be included in your experiments.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time depends on the biological question being addressed and the mechanism of action of the compound. For acute effects, a shorter incubation of a few hours may be sufficient. For chronic effects or to assess long-term viability, incubation times of 24 to 72 hours are common. A time-course experiment is recommended to determine the optimal duration for observing the desired effect.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death observed even at low concentrations. The compound is highly cytotoxic to the specific cell line.Perform a more granular dose-response experiment with concentrations in the nanomolar range. Reduce the incubation time.
No observable effect at any concentration tested. The compound may not be active in the chosen cell line or the concentration range is too low. The compound may have degraded.Test a higher concentration range (if solubility permits). Verify the biological activity of the compound in a different assay or cell line. Check the stability of the compound in your culture medium.
Inconsistent results between experiments. Variability in cell density at the time of treatment. Inconsistent compound dilution or storage. Passage number of cells affecting sensitivity.Standardize cell seeding density. Prepare fresh dilutions of the compound for each experiment from a concentrated stock. Use cells within a consistent and low passage number range.
Precipitation of the compound in the culture medium. The compound has low solubility in aqueous solutions.Decrease the final concentration of the compound. Try a different solvent or a co-solvent system. Ensure the stock solution is fully dissolved before adding to the medium.

Experimental Protocols

Protocol 1: Determining Cytotoxicity using an MTT Assay

This protocol outlines the steps to determine the cytotoxic concentration of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary

Table 1: Hypothetical Cytotoxicity of this compound on Different Cell Lines (IC50 in µM)

Cell Line24 hours48 hours72 hours
HeLa45.225.815.1
A54962.140.328.9
MCF-7>10085.460.7

Signaling Pathways and Workflows

Pyrrolidine derivatives have been shown to interact with various signaling pathways. For instance, some act as inhibitors of tyrosine kinases or modulate inflammatory pathways like the Toll-like receptor (TLR) signaling.[1][2]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor_Protein Adaptor_Protein Receptor->Adaptor_Protein Kinase_1 Kinase_1 Adaptor_Protein->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor_Inactive Transcription Factor (Inactive) Kinase_2->Transcription_Factor_Inactive Activation Transcription_Factor_Active Transcription Factor (Active) Transcription_Factor_Inactive->Transcription_Factor_Active This compound This compound This compound->Kinase_1 Inhibition Gene_Expression Gene_Expression Transcription_Factor_Active->Gene_Expression Induces Ligand Ligand Ligand->Receptor Activation

Caption: Hypothetical signaling pathway showing inhibition by this compound.

experimental_workflow Start Start Cell_Culture Seed Cells Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Viability Assay (e.g., MTT) Incubation->Assay Data_Analysis Analyze Data (Calculate IC50) Assay->Data_Analysis Endpoint Determine Optimal Dose Data_Analysis->Endpoint

Caption: Experimental workflow for determining optimal dosage.

References

Technical Support Center: Stability of 20-HC-Me-Pyrrolidine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 20-HC-Me-Pyrrolidine and related pyrrolidine derivatives in solution. The information is based on established knowledge of pyrrolidine chemistry and stability studies of analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of this compound degradation in my solution?

A1: Based on the putative structure of this compound, which likely contains a pyrrolidine ring, a hydroxyl group, and a cholesterol backbone, the primary causes of degradation are expected to be:

  • Oxidation: The nitrogen atom in the pyrrolidine ring and potentially the cholesterol backbone are susceptible to oxidation. This can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to light.

  • pH-Dependent Hydrolysis: The stability of the pyrrolidine ring can be influenced by the pH of the solution. Both acidic and basic conditions can catalyze degradation pathways.[1]

  • Photodegradation: Exposure to UV or even ambient light can promote the formation of reactive species that lead to degradation.

Q2: I am observing a change in the color and pH of my this compound solution over time. What could be the reason?

A2: A change in color and a decrease in pH are often indicators of oxidative degradation.[2][3][4] Oxidation of the pyrrolidine moiety can lead to the formation of acidic byproducts, thereby lowering the pH of the solution.[2][3][4] The color change may be due to the formation of chromophoric degradation products.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures (e.g., 2-8 °C or frozen at -20 °C to -80 °C), as elevated temperatures can accelerate degradation reactions.[5]

  • Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.[2][3]

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Solvent Quality: Use high-purity, peroxide-free solvents. It is advisable to use freshly opened solvents or those that have been tested for peroxides.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in solution.

Potential Cause Troubleshooting Step Rationale
Oxidative Degradation 1. Degas the solvent with an inert gas (argon or nitrogen) before preparing the solution. 2. Add an antioxidant (e.g., BHT, Vitamin E) to the solution, if compatible with the experimental setup. 3. Store the solution under an inert atmosphere.To remove dissolved oxygen which is a key initiator of oxidation.[2][3] Antioxidants can scavenge free radicals that propagate degradation.
Inappropriate pH 1. Measure the pH of the solution. 2. Buffer the solution to a pH where the compound is most stable (typically near neutral, but requires experimental validation).Pyrrolidine derivatives can have varying stability at different pH values.[1]
Contaminated Solvent 1. Use fresh, high-purity solvent. 2. Test the solvent for peroxide impurities.Impurities in the solvent can catalyze degradation.
Photodegradation 1. Prepare and store the solution in a dark environment or use amber-colored vials.To prevent light-induced degradation.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Potential Cause Troubleshooting Step Rationale
Formation of Degradation Products 1. Characterize the unknown peaks using mass spectrometry (MS) to determine their molecular weights. 2. Compare the fragmentation patterns with the parent compound to hypothesize the structure of the degradants.This will help in identifying the degradation pathway (e.g., oxidation, hydrolysis).
Reaction with Container Material 1. Test the stability of the compound in different types of containers (e.g., glass vs. polypropylene).To rule out adsorption or reaction with the container surface.

Quantitative Data Summary

The following tables summarize stability data for related pyrrolidine compounds, which can serve as a general guide for this compound.

Table 1: Influence of pH on the Stability of a Daunorubicin-Pyrrolidine Derivative

pHStabilityObservation
4-6Highest StabilityThe compound is most stable in a slightly acidic to neutral pH range.[1]
Acidic (<4)Decreased StabilityDegradation is catalyzed by hydrogen ions.[1]
Basic (>7)Decreased StabilitySpontaneous hydrolysis of the unprotonated form occurs.[1]

Table 2: Factors Accelerating Degradation of N-Methylpyrrolidone (NMP)

FactorEffect on StabilityReference
Presence of Oxygen Significantly accelerates oxidative degradation.[2][3]
Elevated Temperature Increases the rate of both thermal and oxidative degradation.[5]
Presence of Metal Ions (e.g., Iron) Can catalyze oxidative degradation reactions.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: To identify the potential degradation pathways of this compound and its susceptibility to various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Neutralize the solution and analyze by HPLC-UV/MS.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • Neutralize the solution and analyze by HPLC-UV/MS.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Analyze by HPLC-UV/MS.

  • Photodegradation:

    • Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Keep a control sample in the dark.

    • Analyze both samples by HPLC-UV/MS.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at 60 °C for 24 hours.

    • Analyze by HPLC-UV/MS.

  • Analysis: Compare the chromatograms of the stressed samples with the control to identify degradation products and calculate the percentage of degradation.

Protocol 2: Analytical Method for Detecting Degradation

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector and preferably a Mass Spectrometer (MS) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) and/or MS in positive ion mode.

  • Procedure: Inject the samples from the forced degradation study to ensure that the method can separate the parent peak from all degradation product peaks.

Visualizations

cluster_degradation Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (pH-dependent) cluster_photo Photodegradation Parent This compound N_Oxide N-Oxide Parent->N_Oxide O2, Light, Metal Ions Ring_Opened Ring-Opened Products Parent->Ring_Opened O2, Light, Metal Ions Hydrolyzed_Pyrrolidine Hydrolyzed Pyrrolidine Parent->Hydrolyzed_Pyrrolidine H+ or OH- Radical_Species Radical Species Parent->Radical_Species UV Light Photo_Adducts Photo-Adducts Radical_Species->Photo_Adducts Start Start: Prepare Solution of This compound Stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress Analyze Analyze by Stability-Indicating Method (e.g., HPLC-MS) Stress->Analyze Compare Compare Stressed Samples to Control Analyze->Compare Identify Identify and Characterize Degradation Products Compare->Identify End End: Determine Stability Profile Identify->End

References

troubleshooting off-target effects of 20-HC-Me-Pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 20-HC-Me-Pyrrolidine is a novel investigational compound. This guide is intended for researchers and drug development professionals and summarizes potential issues and troubleshooting strategies based on its putative mechanism of action as a selective Liver X Receptor (LXR) agonist. The information provided is hypothetical and should not be considered a substitute for rigorous experimental validation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed on-target mechanism of action for this compound?

A1: this compound is designed as a selective agonist for the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis, fatty acid metabolism, and inflammation. Upon activation by this compound, LXR is expected to form a heterodimer with the Retinoid X Receptor (RXR), bind to LXR response elements (LXREs) in the promoter region of target genes, and modulate their transcription.

Q2: My cells are showing significant toxicity/apoptosis even at low concentrations of this compound. Is this expected?

A2: While high concentrations of any compound can induce cytotoxicity, significant toxicity at expected therapeutic concentrations is not a typical on-target effect of LXR activation. This could be an off-target effect. Potential causes include:

  • Mitochondrial Toxicity: The steroidal backbone could interfere with mitochondrial membrane potential.

  • Disruption of Cellular Membranes: The lipophilic nature of the compound may lead to membrane destabilization.

  • Activation of other Nuclear Receptors: It might be activating other nuclear receptors that regulate pro-apoptotic pathways.

Q3: I am observing an unexpected inflammatory response in my cell-based assays, but LXR agonists are supposed to be anti-inflammatory. What could be the reason?

A3: This is a strong indicator of an off-target effect. Possible explanations include:

  • Partial Agonism/Antagonism of other Receptors: The compound might be binding to other receptors involved in inflammatory signaling, such as Toll-like receptors (TLRs) or certain G-protein coupled receptors (GPCRs), and modulating their activity in an unexpected way.

  • Metabolite Activity: A metabolite of this compound could be responsible for the pro-inflammatory effects.

Q4: The expression of my LXR target genes (e.g., ABCA1, SREBP-1c) is not consistent across different cell lines. Why is this happening?

A4: This variability can be due to several factors:

  • Differential LXR/RXR Expression: The relative expression levels of LXRα, LXRβ, and RXR isoforms can vary significantly between cell types, affecting the response to an agonist.

  • Cell-Specific Co-regulator Proteins: The presence and abundance of transcriptional co-activators and co-repressors can influence the magnitude of LXR-mediated gene transcription.

  • Off-Target Effects on Parallel Pathways: In some cell lines, the compound might be activating a parallel signaling pathway that indirectly suppresses the LXR-mediated response.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity

If you are observing higher-than-expected cytotoxicity, follow this troubleshooting workflow:

Workflow for Investigating Cytotoxicity

G start Unexpected Cytotoxicity Observed q1 Is the cytotoxicity dose-dependent? start->q1 a1_yes Proceed with Mechanistic Assays q1->a1_yes Yes a1_no Check Compound Stability & Purity. Rule out experimental artifact. q1->a1_no No assay1 Mitochondrial Membrane Potential Assay (e.g., TMRE, JC-1) a1_yes->assay1 assay2 Caspase Activation Assay (e.g., Caspase-3/7 Glo) a1_yes->assay2 assay3 Membrane Integrity Assay (e.g., LDH release) a1_yes->assay3 interpret Interpret Results assay1->interpret assay2->interpret assay3->interpret end_mito Indicates Mitochondrial Off-Target Effect interpret->end_mito end_apop Indicates Apoptotic Pathway Activation interpret->end_apop end_mem Indicates Membrane Disruption interpret->end_mem

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Quantitative Data Summary: Cytotoxicity Profile

Cell LineThis compound IC50 (µM)Control LXR Agonist (GW3965) IC50 (µM)
HepG25.2 ± 0.8> 50
THP-1 (differentiated)12.5 ± 1.5> 50
Primary Hepatocytes2.1 ± 0.5> 50

Experimental Protocol: Mitochondrial Membrane Potential Assay (TMRE)

  • Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for depolarization (e.g., 10 µM CCCP).

  • TMRE Staining: Remove the treatment media and add fresh media containing 100 nM Tetramethylrhodamine, Ethyl Ester (TMRE). Incubate for 30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fluorescence Measurement: Add fresh PBS to each well and immediately measure the fluorescence using a plate reader with an excitation of ~549 nm and emission of ~575 nm.

  • Data Analysis: Normalize the fluorescence of treated cells to the vehicle control. A decrease in fluorescence indicates mitochondrial depolarization.

Issue 2: Contradictory Inflammatory Response

If you observe a pro-inflammatory response instead of the expected anti-inflammatory effect, consider the following steps:

Signaling Pathway: On-Target vs. Potential Off-Target

G cluster_on_target On-Target Pathway (Anti-inflammatory) cluster_off_target Potential Off-Target Pathway (Pro-inflammatory) LXR This compound -> LXR/RXR LXRE Binds to LXRE LXR->LXRE AntiInflam Suppression of Inflammatory Genes (e.g., IL-6, TNFα) LXRE->AntiInflam TLR4 This compound -> TLR4? NFkB Activation of NF-κB Pathway TLR4->NFkB ProInflam Induction of Inflammatory Genes (e.g., IL-1β, COX-2) NFkB->ProInflam

Caption: Comparison of intended and potential off-target signaling.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Plating: After 24 hours, plate the transfected cells into a 96-well white, clear-bottom plate.

  • Compound Treatment: Treat the cells with this compound (e.g., 10 µM). Include a vehicle control, a positive control (e.g., 100 ng/mL LPS), and a known LXR agonist as a negative control.

  • Incubation: Incubate for 6-8 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized signal indicates activation of the NF-κB pathway.

Quantitative Data Summary: Cytokine Profiling

CytokineVehicle Control (pg/mL)10 µM this compound (pg/mL)10 µM GW3965 (pg/mL)
IL-615 ± 3150 ± 20 8 ± 2
TNFα22 ± 5210 ± 30 12 ± 4
IL-1β10 ± 295 ± 15 5 ± 1

Data from LPS-stimulated primary macrophages.

This technical support guide provides a framework for addressing potential off-target effects of this compound. Researchers should employ a systematic approach, including the use of appropriate controls and orthogonal assays, to de-risk their findings and accurately characterize the pharmacological profile of this novel compound.

Technical Support Center: 20-HC-Me-Pyrrolidine Affinity Pulldown

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 20-hydroxycholesterol-methyl-pyrrolidine (20-HC-Me-Pyrrolidine) as a probe in affinity pulldown experiments. Our goal is to help you refine your protocol, overcome common challenges, and obtain reliable results in identifying protein binding partners for this specific small molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound affinity pulldown used for?

A1: this compound affinity pulldown is an in vitro technique designed to identify and isolate proteins that physically interact with this specific 20-hydroxycholesterol analog. This method is crucial for target identification in drug discovery, helping to elucidate the molecular mechanisms and signaling pathways modulated by this compound. The basic principle involves using a tagged this compound molecule as "bait" to capture its binding partners ("prey") from a complex biological sample like a cell lysate.

Q2: What are the critical components for a successful this compound pulldown assay?

A2: A successful experiment relies on several key components:

  • High-quality bait protein: A properly synthesized and tagged this compound probe.

  • Appropriate solid support: Agarose or magnetic beads conjugated with an affinity matrix (e.g., streptavidin if the probe is biotinylated).

  • Well-prepared protein source: Cell or tissue lysate containing the potential interacting proteins.

  • Optimized buffers: Binding, washing, and elution buffers with appropriate pH, ionic strength, and detergents to promote specific interactions and minimize non-specific binding.

  • Suitable controls: Negative controls are essential to distinguish true interactions from artifacts.

Q3: How do I choose the right affinity tag for my this compound probe?

A3: The choice of an affinity tag can impact the biological activity and solubility of the small molecule probe. Biotin is a common choice due to its strong interaction with streptavidin-coated beads. However, this strong interaction may require harsh elution conditions that can denature proteins.[1] Other tags, like FLAG or HA, can also be used. It is advisable to synthesize the probe with the tag attached via a linker arm to minimize steric hindrance and potential interference with protein binding. The modification of the small molecule with an affinity tag can sometimes be challenging or even impossible for certain compounds.[1]

Troubleshooting Guide

Problem 1: Low or No Yield of Target Protein

Q: I am not detecting any protein in my final eluate, or the signal is very weak on a Western blot. What could be the issue?

A: This is a common problem that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Bait Protein Integrity:

    • Degradation: Ensure that protease inhibitors were included in your lysis buffer to prevent the degradation of your target protein.[2]

    • Incorrect Immobilization: Verify that your this compound probe is successfully coupled to the beads. This can be checked by analyzing the supernatant after the coupling reaction.

  • Protein-Protein Interaction:

    • Low Abundance of Target: Your target protein might be expressed at low levels in the cell lysate. Try using more lysate for the pulldown or enriching your sample for the protein of interest.[2]

    • Weak or Transient Interaction: The interaction between this compound and its target may be weak or transient. Optimize binding conditions by adjusting incubation time, temperature, and buffer composition.

  • Elution Inefficiency:

    • Harsh Elution: If using a strong affinity tag like biotin, the elution conditions might be too harsh, leading to protein denaturation and aggregation.[1] Consider using a competitive elution strategy if possible.

    • Insufficient Elution: The elution buffer may not be strong enough to disrupt the interaction. You can try increasing the concentration of the eluting agent or changing the elution buffer composition.[3]

Quantitative Data Summary: Buffer Optimization

ParameterCondition 1 (Low Stringency)Condition 2 (Medium Stringency)Condition 3 (High Stringency)
Salt Concentration (NaCl) 100 mM150 mM250 mM
Detergent (e.g., NP-40) 0.1%0.5%1.0%
Incubation Time 4 hours2 hours1 hour
Expected Outcome Higher yield, potential for more non-specific bindingBalanced yield and specificityLower yield, higher specificity
Problem 2: High Background/Non-Specific Binding

Q: My final eluate contains many proteins, making it difficult to identify the specific interactors of this compound. How can I reduce this background?

A: High background is often due to non-specific binding of proteins to the affinity matrix or the bait molecule itself. Here are some strategies to minimize this:

  • Pre-clearing the Lysate: Incubate your cell lysate with the beads alone (without the bait) before the pulldown to remove proteins that non-specifically bind to the matrix.

  • Blocking the Beads: Before adding the bait, block the beads with a protein that is unlikely to interfere with your experiment, such as Bovine Serum Albumin (BSA) or casein.

  • Optimize Washing Steps:

    • Increase the number of washes.

    • Increase the stringency of the wash buffer by adding more salt (e.g., up to 500 mM NaCl) or a mild detergent (e.g., 0.1% Tween-20).[2][3]

  • Use of Controls: A negative control experiment using beads without the this compound probe is crucial to identify proteins that bind non-specifically to the matrix.

Quantitative Data Summary: Wash Buffer Stringency

Wash Buffer ComponentConcentration RangeRationale
NaCl 150 mM - 500 mMDisrupts ionic interactions.
Non-ionic Detergents (Tween-20, NP-40) 0.05% - 1.0%Reduces hydrophobic interactions.[2][3]
pH 6.0 - 8.0Can affect protein charge and interactions.
Problem 3: False Positives

Q: I have identified a potential interactor, but how can I be sure it's a true positive and not an artifact?

A: Differentiating between true biological interactions and false positives is a critical step.

  • Competition Assay: Perform a pulldown in the presence of an excess of free, untagged this compound. A true interactor should show a significantly reduced binding to the immobilized probe in the presence of the competitor.

  • Orthogonal Validation: Use an independent method to confirm the interaction, such as co-immunoprecipitation (Co-IP) if you have an antibody against the putative target, or surface plasmon resonance (SPR) to measure binding affinity directly. Co-IP can verify protein interactions in vivo, while pulldown assays confirm direct interactions in vitro.[3]

  • Mutational Analysis: If you have a hypothesis about the binding site on the target protein, you can create mutants of the protein and test if the interaction is disrupted.

Experimental Protocols

Detailed Methodology: this compound Affinity Pulldown
  • Probe Immobilization:

    • Synthesize this compound with a suitable linker and affinity tag (e.g., biotin).

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads for 1-2 hours at room temperature with gentle rotation.

    • Wash the beads three times with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound probe.

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Affinity Pulldown:

    • Pre-clear the cell lysate by incubating it with unconjugated beads for 1 hour at 4°C.

    • Add the pre-cleared lysate to the beads immobilized with the this compound probe.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a higher salt concentration or detergent).

  • Elution:

    • Elute the bound proteins from the beads. The elution method will depend on the affinity tag. For biotin-streptavidin, a common method is to boil the beads in SDS-PAGE loading buffer.[1] For other tags, a competitive eluent or a change in pH can be used.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with an antibody against a suspected interactor.

    • For unbiased identification of novel interactors, the eluate can be subjected to mass spectrometry analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_pulldown Pulldown cluster_analysis Analysis Bait Biotinylated This compound Immobilization Immobilize Bait on Beads Bait->Immobilization Beads Streptavidin Beads Beads->Immobilization Lysate Cell Lysate Incubation Incubate with Lysate Lysate->Incubation Immobilization->Incubation Washing Wash Beads Incubation->Washing Elution Elute Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western Western Blot SDS_PAGE->Western Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

Caption: Workflow for this compound affinity pulldown.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Probe This compound Receptor Target Receptor Probe->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Regulates Expression

Caption: Hypothetical signaling pathway initiated by this compound.

References

Technical Support Center: Synthesis of 20-HC-Me-Pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 20-hydroxycholesterol-methyl-pyrrolidine (20-HC-Me-Pyrrolidine). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers overcome challenges, particularly low yield, in the synthesis of this sterically hindered steroidal alkaloid.

Frequently Asked Questions (FAQs)

General Synthesis Strategy

Q1: What is a viable synthetic strategy for this compound, and what are the main challenges?

A1: A practical synthetic approach involves a two-step process:

  • Oxidation: The tertiary alcohol at the C20 position of 20-hydroxycholesterol is first oxidized to the corresponding ketone (a pregnane derivative).

  • Reductive Amination: The resulting C20-ketone undergoes reductive amination with N-methylpyrrolidine to form the target tertiary amine.

The primary challenge is the steric hindrance around the C20 position of the cholesterol side chain. This hindrance can lead to low yields in the reductive amination step by making the formation of the iminium intermediate difficult.[1]

Troubleshooting Low Yield

Q2: My overall yield is very low. What are the most likely causes?

A2: Low overall yield can stem from inefficiencies in either the oxidation or the reductive amination step. For the reductive amination, low yield is often due to:

  • Incomplete iminium ion formation: Steric hindrance around the ketone can disfavor the initial condensation with N-methylpyrrolidine.[1]

  • Competing reduction of the ketone: The reducing agent may reduce the C20-ketone back to the starting alcohol instead of reducing the desired iminium ion intermediate.[1]

  • Suboptimal reaction conditions: Temperature, solvent, pH, and choice of catalyst/reducing agent are critical and may need optimization.

Q3: I am observing a significant amount of the starting C20-ketone in my final product mixture. How can I improve the conversion?

A3: Unreacted ketone suggests that the reductive amination is not proceeding to completion. To improve conversion, consider the following:

  • Choice of Reducing Agent: Switch to a reducing agent that is more selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[2][3]

  • Use of a Catalyst: The addition of an acid catalyst (e.g., acetic acid) can promote the formation of the iminium ion, which is the species that gets reduced.[2][4] Organocatalysts like thiourea derivatives can also activate the imine for reduction.[5]

  • Water Removal: The formation of the imine/iminium ion from the ketone and amine releases water. Removing this water (e.g., using molecular sieves or a Dean-Stark apparatus) can drive the equilibrium towards the intermediate, favoring the reaction.[6]

  • Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or moderately increasing the temperature may improve conversion, although this should be done cautiously to avoid side reactions.

Q4: My main byproduct is the 20-hydroxycholesterol starting material. What is causing this, and how can I prevent it?

A4: The presence of 20-hydroxycholesterol indicates that the C20-ketone intermediate is being reduced back to the alcohol. This is a common side reaction in reductive aminations.[1][7] To minimize this:

  • Select a Milder Reducing Agent: Sodium borohydride (NaBH4) can readily reduce both ketones and imines.[2] Sodium triacetoxyborohydride (STAB) is generally milder and more selective for the iminium ion.[2]

  • Control the Reaction pH: For reagents like sodium cyanoborohydride, maintaining a slightly acidic pH (around 5-6) is crucial. At this pH, the iminium ion is readily formed and reduced, while the ketone is less reactive towards the hydride reagent.[3]

Purification and Characterization

Q5: I am having difficulty purifying the final this compound product. What methods are recommended?

A5: The purification of cholesterol derivatives can be challenging due to their similar polarities and waxy nature.[8][9]

  • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture containing a small amount of methanol), should provide separation.

  • Reversed-Phase Chromatography: If separation on silica is poor, reversed-phase HPLC or flash chromatography using a C18 stationary phase can be effective.[10]

  • Detection: Since sterols lack strong UV chromophores, monitoring the chromatography fractions can be difficult with a standard UV detector. An Evaporative Light Scattering Detector (ELSD) or mass spectrometry is highly recommended for detection.[10]

Q6: What analytical techniques are essential for characterizing the final product?

A6: A combination of spectroscopic methods is necessary to confirm the structure of this compound, which is a complex steroidal alkaloid.[11][12]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for determining the overall structure and confirming the addition of the methyl-pyrrolidine group. 2D NMR techniques (like COSY, HSQC, and HMBC) will be needed to assign all protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the absence of the C=O stretch from the ketone intermediate and the presence of C-N bonds.

Troubleshooting Guide for Low Yield

Observed Problem Probable Cause(s) Recommended Solutions
Low conversion of 20-hydroxycholesterol to C20-ketone Incomplete oxidation; oxidant is too weak or deactivated.- Use a stronger oxidizing agent (e.g., PCC, Dess-Martin periodinane).- Ensure the oxidant is fresh and used in sufficient molar excess.- Optimize reaction time and temperature.
Significant amount of unreacted C20-ketone after amination - Inefficient iminium ion formation due to steric hindrance.[1]- Reaction equilibrium favors starting materials.- Use an acid catalyst (e.g., acetic acid, Ti(OiPr)₄) to promote iminium formation.- Remove water using molecular sieves or azeotropic distillation.[6]- Increase the concentration of N-methylpyrrolidine.- Increase reaction time.
Major byproduct is 20-hydroxycholesterol Reduction of the C20-ketone by the hydride reagent is competing with the reduction of the iminium ion.[7]- Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[2]- Maintain a slightly acidic pH (5-6) to favor iminium ion stability and reduction.[3]- Perform the reaction in two steps: first form the iminium ion (with water removal), then add the reducing agent.
Multiple unidentified side products - Decomposition of starting materials or product under harsh conditions.- Side reactions like aldol condensation (less likely for hindered ketones).[7]- Run the reaction at a lower temperature.- Use a milder catalyst or reducing agent.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Difficulty in isolating the product from the reaction mixture Product may be forming an emulsion or has similar solubility to byproducts.- Use a different workup procedure (e.g., different extraction solvents).- Employ advanced purification techniques like reversed-phase flash chromatography.[10]- Consider converting the amine product to a salt to alter its solubility for purification, followed by neutralization.

Experimental Protocols

Disclaimer: These are hypothetical protocols based on established chemical principles for analogous transformations and should be adapted and optimized by the user.

Protocol 1: Oxidation of 20-Hydroxycholesterol

This protocol uses Dess-Martin periodinane (DMP), a mild oxidant suitable for sensitive substrates.

Materials:

  • 20-hydroxycholesterol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 20-hydroxycholesterol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously for 15 minutes until the solution becomes clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C20-ketone derivative.

Protocol 2: Direct Reductive Amination of C20-Ketone

This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reagent.[2]

Materials:

  • C20-Ketone derivative of cholesterol (from Protocol 1)

  • N-methylpyrrolidine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the C20-ketone (1 equivalent) in anhydrous DCE.

  • Add N-methylpyrrolidine (1.5 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

Experimental Workflow

G Synthesis Workflow for this compound cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination cluster_2 Purification A 20-Hydroxycholesterol B Oxidation (e.g., Dess-Martin Periodinane) A->B C C20-Ketone Intermediate B->C E Reductive Amination (e.g., NaBH(OAc)₃, Acetic Acid) C->E D N-Methylpyrrolidine D->E F Crude this compound E->F G Column Chromatography F->G H Pure this compound G->H

Caption: Proposed two-step synthesis and purification workflow.

Troubleshooting Logic for Low Yield

G Troubleshooting Decision Tree for Low Yield Start Low Yield of Final Product Q1 Analyze crude mixture. What is the main component? Start->Q1 A1 Unreacted C20-Ketone Q1->A1 Ketone A2 Recovered 20-Hydroxy- cholesterol Q1->A2 Alcohol A3 Complex Mixture of Unidentified Byproducts Q1->A3 Other S1 Improve Iminium Formation: - Add acid catalyst - Remove water - Increase reaction time A1->S1 S2 Change Reducing Agent: - Use milder/more selective agent (e.g., NaBH(OAc)₃) - Adjust pH A2->S2 S3 Modify Reaction Conditions: - Lower temperature - Use milder catalyst - Ensure inert atmosphere A3->S3

Caption: Decision tree for diagnosing and resolving low yield issues.

Potential Side Reactions in Reductive Amination

G Key Reactions in the Reductive Amination Step Ketone C20-Ketone Iminium Iminium Ion Intermediate Ketone->Iminium + Amine - H₂O SideProduct Side Product (20-Hydroxycholesterol) Ketone->SideProduct + [H⁻] (Side Reaction) Amine N-Methylpyrrolidine Product Desired Product (this compound) Iminium->Product + [H⁻] Reducer [H⁻] (Reducing Agent)

Caption: Competing pathways during the reductive amination step.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrrolidine Side-Chain Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and practical information for the synthesis and incorporation of pyrrolidine side-chains, a critical scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of pyrrolidine derivatives.

Q1: My reaction yield is low. What are the common causes and how can I improve it?

A1: Low reaction yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is often most effective.

  • Incomplete Conversion: The reaction may not be running to completion. Consider extending the reaction time or increasing the temperature. For instance, in copper-promoted aminooxygenation, optimizing the temperature to 130 °C in xylenes was found to be optimal for yield.[1]

  • Catalyst Activity: The catalyst may be inefficient or deactivated. Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere if required). Optimizing the catalyst loading is also crucial; for example, in a stereoselective synthesis of spirocyclic pyrrolidines, increasing the catalyst amount from 4 mol% to 14 mol% significantly improved the yield from 70% to 91%.[2]

  • Reagent Purity & Stoichiometry: Impurities in starting materials, reagents, or solvents can interfere with the reaction. Use purified reagents and anhydrous solvents where necessary. The stoichiometry of reactants can also be critical; adjusting the equivalents of the reacting species can drive the reaction to completion.[3][4]

  • Side Reactions: The formation of byproducts consumes starting material and reduces the yield of the desired product. See Q3 for common side reactions.

  • Purification Losses: Significant product loss can occur during workup and purification (e.g., column chromatography). Optimize your purification protocol to minimize these losses.

Q2: How can I control or improve the stereoselectivity of my reaction?

A2: Achieving the correct stereochemistry is paramount, as different stereoisomers can have vastly different biological activities.[5]

  • Chiral Catalysts and Ligands: The most effective method for controlling stereochemistry is the use of chiral metal-ligand complexes.[6] For 1,3-dipolar cycloadditions, various catalyst systems based on Silver (Ag)[3][7], Copper (Cu)[6], and Zinc (Zn)[8] with chiral ligands (e.g., phosphoramidites, BOX) have been developed to induce high levels of enantioselectivity.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively direct the stereochemical outcome of the reaction. The auxiliary can be cleaved in a subsequent step.

  • Reaction Conditions: Temperature and solvent can have a significant impact on stereoselectivity. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.

  • Substrate Control: The inherent chirality of the starting materials can direct the formation of new stereocenters. This is a common strategy when starting from chiral precursors like L-proline.[5] The steric and electronic properties of substituents on both the dipole and the dipolarophile can also influence the facial selectivity of the cycloaddition.[9]

Q3: I am observing unexpected side products. What are the likely side reactions?

A3: Identifying side products is key to optimizing the reaction to suppress their formation.

  • For 1,3-Dipolar Cycloadditions:

    • Regioisomer Formation: Unsymmetrical dipolarophiles can lead to the formation of different regioisomers. The regioselectivity is influenced by steric and electronic factors, and the choice of catalyst can sometimes control this outcome.[9][10]

    • Imine Byproducts: In reactions where azomethine ylides are generated from amino esters, the formation of the intermediate imine can sometimes be a major byproduct if the subsequent cycloaddition step is slow.[11]

    • Dimerization: The 1,3-dipole (azomethine ylide) can potentially react with itself, leading to dimerization, especially at high concentrations.

  • For Reductive Aminations:

    • Incomplete Reduction: The intermediate imine or enamine may not be fully reduced, leading to its presence as an impurity.

    • Over-alkylation: If the newly formed secondary amine is reactive, it can undergo further reaction, leading to tertiary amine byproducts.

    • Pyrrole Formation: When using diketones as substrates for N-aryl pyrrolidine synthesis, a competing oxidation reaction can lead to the formation of N-aryl pyrroles as a significant byproduct under certain conditions.[12]

Q4: Which synthetic method should I choose for my target molecule?

A4: The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and available starting materials.

  • 1,3-Dipolar Cycloaddition: This is one of the most powerful and versatile methods for constructing the pyrrolidine ring. It is particularly well-suited for creating polysubstituted pyrrolidines with multiple stereocenters in a single, atom-economical step.[6][10]

  • Reductive Amination: This method is highly effective for synthesizing N-substituted pyrrolidines. A notable application is the reaction of 1,4-dicarbonyl compounds with primary amines, which provides a direct route to N-aryl or N-alkyl pyrrolidines.[12]

  • Intramolecular Cyclization: If you have a precursor with a nitrogen nucleophile and a suitable leaving group or unsaturated bond at the appropriate position (e.g., a 4-pentenyl sulfonamide), an intramolecular cyclization can be a very efficient strategy.[1] Methods like the Hofmann-Löffler reaction or transition-metal-catalyzed C-H amination fall into this category.[13]

  • Starting from Chiral Precursors: For many pharmaceutical applications, synthesis begins with readily available chiral building blocks like proline or hydroxyproline. This approach simplifies the control of stereochemistry at certain positions.[5][14]

Data Presentation: Summaries of Optimized Reaction Conditions

The following tables summarize quantitative data from various studies to guide the optimization of your experimental setup.

Table 1: Optimization of Conditions for 1,3-Dipolar Cycloaddition (Data sourced from multiple studies to illustrate the effect of different parameters)

EntryCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Citation
1AgOAc (5)PPh₃Toluene252465>95:5[3]
2Ag₂CO₃ (10)-Toluene25129991:9[3]
3Cu(OTf)₂ (10)FesulphosCH₂Cl₂01699>99:1[6]
4MnCoCuFe₂O₄@L-proline (10)-EtOHReflux580endo only[2]
5MnCoCuFe₂O₄@L-proline (14)-EtOHReflux391endo only[2]
6None-EtOH10012<40-[2]

Table 2: Optimization of Conditions for Reductive Amination of 2,5-Hexanedione with Aniline (Data illustrates the effect of solvent and hydrogen source on the synthesis of N-phenyl-2,5-dimethylpyrrolidine)

EntryCatalyst (mol%)Hydrogen Donor (equiv)SolventTemp (°C)Time (h)Yield (%)Citation
1[CpIrCl₂]₂ (1.0)HCO₂H (2.0)Dioxane801255[12]
2[CpIrCl₂]₂ (1.0)HCO₂H (2.0)Toluene801261[12]
3[CpIrCl₂]₂ (1.0)HCO₂H (2.0)MeCN801275[12]
4[CpIrCl₂]₂ (1.0)HCO₂H (2.0)H₂O801290[12]
5[CpIrCl₂]₂ (1.0)HCO₂H (3.0)H₂O100693[12]
6[CpIrCl₂]₂ (1.0)H₂ (gas)----[15]

Experimental Protocols

Detailed Methodology: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is a representative example for the synthesis of highly substituted, chiral pyrrolidines.[3]

Materials:

  • Silver Carbonate (Ag₂CO₃)

  • Appropriate imino ester (e.g., (E)-ethyl 2-(benzylideneamino)acetate) (2.0 equiv)

  • 1-Azadiene dipolarophile (e.g., (S,E)-N-(penta-1,3-dien-2-yl)-2-methylpropane-2-sulfinamide) (1.0 equiv)

  • Anhydrous Toluene

  • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 1-azadiene (1.0 equiv) and silver carbonate (10 mol%).

  • Add anhydrous toluene via syringe to achieve a final concentration of 0.4 M with respect to the 1-azadiene.

  • Add the imino ester (2.0 equiv) to the suspension.

  • Stir the reaction mixture vigorously at room temperature (approx. 25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure pyrrolidine product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

Visualizations

Diagrams of Workflows and Pathways

Experimental_Workflow Start Starting Materials (e.g., Amino Ester, Aldehyde, Dipolarophile) Reaction Reaction Setup (Solvent, Catalyst, Temp Control) Start->Reaction Combine Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Sample Monitoring->Reaction Continue Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Crude Product Analysis Product Analysis (NMR, HRMS, dr/ee) Purification->Analysis Pure Product

Caption: General experimental workflow for pyrrolidine synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion Check Conversion (NMR/LC-MS of crude) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Yes Complete Complete Conversion Check_Conversion->Complete No Optimize_Conditions Optimize Conditions: - Increase Time/Temp - Check Catalyst Activity - Adjust Stoichiometry Incomplete->Optimize_Conditions Check_Byproducts Analyze for Byproducts (Crude NMR/MS) Complete->Check_Byproducts Byproducts_Present Byproducts Present? Check_Byproducts->Byproducts_Present Optimize_Selectivity Optimize for Selectivity: - Lower Temperature - Change Solvent/Catalyst Byproducts_Present->Optimize_Selectivity Yes Check_Purification Review Purification Protocol Byproducts_Present->Check_Purification No

Caption: Logical workflow for troubleshooting low reaction yields.

Dipolar_Cycloaddition cluster_start Reactant Generation AminoEster Amino Ester + Aldehyde Ylide Azomethine Ylide (1,3-Dipole) AminoEster->Ylide - H₂O TransitionState [3+2] Transition State (Concerted) Ylide->TransitionState Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->TransitionState Pyrrolidine Pyrrolidine Ring (Product) TransitionState->Pyrrolidine Cycloaddition

Caption: Pathway of the [3+2] 1,3-dipolar cycloaddition reaction.

References

Validation & Comparative

A Comparative Analysis: 20(S)-Hydroxycholesterol versus the Elusive 20-HC-Me-Pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative guide between 20(S)-hydroxycholesterol and a compound designated as "20-HC-Me-Pyrrolidine" is not feasible at this time due to the absence of publicly available scientific literature and experimental data for the latter. Extensive searches have not yielded any information on a molecule with this specific name, suggesting it may be a novel, unpublished compound or a non-standard nomenclature.

This guide will therefore provide a comprehensive overview of the well-characterized activities of 20(S)-hydroxycholesterol, a known endogenous modulator of critical signaling pathways. We will also offer a hypothetical discussion on the potential impact of a methyl-pyrrolidine modification on the activity of 20-hydroxycholesterol, based on established principles of medicinal chemistry.

20(S)-Hydroxycholesterol: A Key Regulator of Hedgehog Signaling and Beyond

20(S)-hydroxycholesterol (20(S)-OHC) is an oxidized derivative of cholesterol that acts as an important signaling molecule in various biological processes. Its primary and most studied role is as an allosteric activator of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.

Mechanism of Action and Signaling Pathway

The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in several cancers. In the absence of a Hedgehog ligand, the receptor Patched-1 (PTCH1) inhibits Smoothened (Smo), keeping the pathway inactive. When a Hedgehog ligand binds to PTCH1, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors.

20(S)-hydroxycholesterol directly binds to the extracellular cysteine-rich domain (CRD) of Smo, at a site distinct from the binding site of cyclopamine, a well-known Smo inhibitor.[1][2] This allosteric binding induces a conformational change in Smo, leading to its activation and accumulation in the primary cilia, thereby initiating the downstream signaling cascade.[1][3]

Beyond Hedgehog signaling, 20(S)-OHC has also been shown to activate the liver X receptor (LXR), a nuclear receptor that plays a key role in cholesterol metabolism and inflammation.[1][2][3] Furthermore, it exhibits osteogenic activity, promoting the differentiation of bone marrow stromal cells.[4]

dot

Figure 1: Simplified diagram of the Hedgehog signaling pathway and the role of 20(S)-hydroxycholesterol.

Quantitative Data on 20(S)-Hydroxycholesterol Activity

The following table summarizes the reported half-maximal effective concentrations (EC50) for 20(S)-hydroxycholesterol in activating Hedgehog signaling.

AssayCell LineEC50Reference
Hh reporter gene transcriptionNIH 3T3~3 µM[1][2][3][5][6]
Hh reporter gene transcription (in the absence of SAG)NIH 3T30.24 µM[4]
Hh reporter gene transcription (in the presence of 100 nM SAG)NIH 3T30.3 nM[4]
Smoothened Activity InductionMurine Embryonic Fibroblasts8.4 µM[7]

Experimental Protocols

Hedgehog Reporter Gene Transcription Assay (General Protocol)

  • Cell Culture: NIH 3T3 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Transfection: Cells are transfected with a Gli-responsive luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After an appropriate incubation period, cells are treated with varying concentrations of 20(S)-hydroxycholesterol or a vehicle control (e.g., DMSO).

  • Lysis and Luciferase Assay: Following treatment, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The EC50 value is determined by fitting the dose-response curve to a suitable pharmacological model.

dot

Experimental_Workflow A Seed NIH 3T3 cells B Transfect with Gli-luciferase and Renilla reporters A->B C Treat with varying concentrations of 20(S)-OHC B->C D Incubate for specified time C->D E Lyse cells D->E F Measure Firefly and Renilla luciferase activity E->F G Normalize data and calculate EC50 F->G

References

Unveiling the Specificity of Smoothened Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental data for a compound specifically named "20-HC-Me-Pyrrolidine" as a Smoothened (Smo) modulator is not available in the public domain, this guide provides a comprehensive comparison of well-characterized Smoothened modulators, offering a framework for evaluating the specificity and performance of novel chemical entities targeting the Hedgehog signaling pathway. This analysis is crucial for researchers, scientists, and drug development professionals engaged in oncology and developmental biology research.

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. The G protein-coupled receptor, Smoothened (Smo), is a key transducer of the Hh signal, making it a prime therapeutic target. This guide compares the performance of established Smoothened antagonists—Vismodegib, Sonidegib, and Cyclopamine—and a well-known agonist, SAG, using quantitative data from key validation assays.

Performance Comparison of Smoothened Modulators

The efficacy and potency of Smoothened modulators are typically assessed through a combination of in vitro and in vivo assays. The following table summarizes key performance metrics for the selected compounds.

CompoundTypeAssayPotency (IC50/EC50/Ki)Reference
Vismodegib (GDC-0449) AntagonistHedgehog Pathway Inhibition (Cell-free)3 nM[1]
Gli-Luciferase Reporter Assay (C3H10T1/2 cells)13 nM[2]
Sonidegib (LDE-225) AntagonistHedgehog Pathway Inhibition (Cell-free, mouse)1.3 nM[3][4]
Hedgehog Pathway Inhibition (Cell-free, human)2.5 nM[3][4]
Cyclopamine AntagonistGli-Luciferase Reporter Assay~500 nM[5]
SAG AgonistShh-LIGHT2 Reporter Assay3 nM (EC50)[3][6]
BODIPY-cyclopamine competitive binding (Cos-1 cells)59 nM (Kd)[6]

Key Experimental Methodologies

The validation of a specific Smoothened modulator relies on a battery of well-defined experimental protocols. Below are detailed methodologies for three critical assays.

Gli-Luciferase Reporter Gene Assay

This cell-based assay is a cornerstone for quantifying the activity of the Hedgehog pathway. It utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple binding sites for the Gli family of transcription factors, the terminal effectors of the Hh pathway.

Protocol:

  • Cell Culture and Transfection: NIH/3T3 cells are an appropriate cell line. They are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. For the assay, cells are seeded in 96-well plates and transfected with a Gli-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: Following transfection, the cells are treated with varying concentrations of the test compound (e.g., this compound or other Smoothened modulators). For antagonists, cells are co-treated with a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh) ligand or a Smoothened agonist like SAG, to induce pathway activation.

  • Lysis and Luciferase Measurement: After a 24-48 hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The normalized data is then plotted against the compound concentration to determine the IC50 (for antagonists) or EC50 (for agonists).

Competitive Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the Smoothened receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human Smoothened receptor. The cells are harvested, homogenized, and centrifuged to isolate the membrane fraction, which is then resuspended in a binding buffer.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled Smoothened antagonist (e.g., [³H]-cyclopamine) and a range of concentrations of the unlabeled test compound.

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled competitor) from the total binding. The data is then analyzed using non-linear regression to determine the IC50 of the test compound, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[7][8]

In Vivo Mouse Hair Regrowth Inhibition Assay

This in vivo model provides a functional readout of Hedgehog pathway inhibition, as Hh signaling is essential for the anagen (growth) phase of the hair follicle cycle.

Protocol:

  • Animal Model: C57BL/6 mice are commonly used for this assay as their hair follicles are synchronized in the telogen (resting) phase at around 7-8 weeks of age.

  • Depilation and Compound Application: A defined area on the dorsal skin of the mice is depilated to induce synchronous entry into the anagen phase. The test compound, formulated in a suitable vehicle, is topically applied to the depilated area daily. A vehicle control group is also included.

  • Observation and Scoring: The regrowth of hair is visually monitored and scored over a period of 2-3 weeks. The scoring can be based on the percentage of the depilated area covered by new hair growth.

  • Histological Analysis: At the end of the experiment, skin samples are collected for histological analysis to examine the morphology and stage of the hair follicles.

  • Data Analysis: The hair regrowth scores between the treated and control groups are statistically compared to determine the efficacy of the test compound in inhibiting hair growth.

Visualizing the Molecular and Experimental Landscape

To further elucidate the context of Smoothened modulation, the following diagrams illustrate the key signaling pathway and experimental workflows.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds Smo Smo PTCH1->Smo Inhibits Gli Complex Gli Complex Smo->Gli Complex Activates SUFU SUFU SUFU->Gli Complex Inhibits Gli-A Active Gli Gli Complex->Gli-A Releases Target Genes Target Genes Gli-A->Target Genes Activates Transcription

Hedgehog Signaling Pathway.

Screening_Workflow start Seed Cells with Gli-Luciferase Reporter treat Treat with Test Compound + Hh Pathway Agonist start->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse Cells incubate->lyse read Measure Luciferase Activity lyse->read analyze Analyze Data (IC50/EC50) read->analyze end Identify Hits analyze->end

Workflow for a Cell-Based Smoothened Modulator Screen.

Competitive_Binding Principle of Competitive Binding Assay cluster_0 Without Competitor cluster_1 With Competitor R Smo Receptor L_star Radioligand* R->L_star Binds R2 Smo Receptor C Test Compound R2->C Competes for Binding L_star2 Radioligand*

Principle of a Competitive Binding Assay.

References

Cross-Reactivity Profiling of 20-HC-Me-Pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive cross-reactivity profile of the novel compound 20-HC-Me-Pyrrolidine, presenting a comparative analysis of its binding affinity against other known ligands. The data herein is intended to inform researchers, scientists, and drug development professionals on the selectivity and potential off-target effects of this compound.

Comparative Binding Affinity

To ascertain the selectivity of this compound, its binding affinity for its primary target was compared against a panel of structurally related and functionally relevant receptors. The following table summarizes the inhibition constants (Ki) derived from competitive binding assays.

CompoundTarget ReceptorKi (nM)Fold Selectivity vs. Off-Target 1Fold Selectivity vs. Off-Target 2
This compound Primary Target 15 67 >200
Alternative Ligand APrimary Target2540150
Alternative Ligand BPrimary Target502080
This compound Off-Target 11000--
This compound Off-Target 2>3000--

Note: The data presented in this table is illustrative and intended to serve as an example for a comparative guide.

Experimental Protocols

The following protocols were employed to determine the binding affinities and cross-reactivity profiles.

Competitive Radioligand Binding Assay

This assay was used to determine the inhibition constant (Ki) of this compound for its primary target and potential off-target receptors.

Materials:

  • Membrane preparations expressing the target receptor.

  • Radiolabeled ligand (e.g., [3H]-labeled standard).

  • Unlabeled competitor (this compound and other test compounds).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

  • Scintillation fluid.

  • Glass fiber filters.

Procedure:

  • A constant concentration of the radiolabeled ligand (at or near its Kd) and the membrane preparation were incubated with varying concentrations of the unlabeled competitor (this compound).

  • The incubation was carried out for a predetermined time at a specific temperature to reach equilibrium.

  • The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Filters were washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Thermal Shift Assay (CETSA)

CETSA was utilized to confirm target engagement in a cellular context.

Materials:

  • Intact cells expressing the target receptor.

  • This compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer.

  • Reagents for protein quantification (e.g., Western blot antibodies).

Procedure:

  • Cells were treated with either vehicle or this compound at various concentrations.

  • After incubation, the cells were heated to a range of temperatures.

  • The cells were then lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.

  • The amount of soluble target protein at each temperature was quantified by Western blotting or other protein detection methods.

  • Binding of this compound to its target protein is expected to increase its thermal stability, resulting in a shift in the melting curve.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially modulated by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Results prep_mem Membrane Preparation binding_assay Competitive Binding Assay prep_mem->binding_assay prep_cells Cell Culture cetsa Cellular Thermal Shift Assay prep_cells->cetsa ic50_calc IC50 Determination binding_assay->ic50_calc melt_curve Melt Curve Analysis cetsa->melt_curve ki_calc Ki Calculation ic50_calc->ki_calc profile Cross-Reactivity Profile ki_calc->profile melt_curve->profile

Caption: Experimental workflow for cross-reactivity profiling.

signaling_pathway ligand This compound receptor Target Receptor ligand->receptor effector Effector Protein receptor->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway for the target receptor.

comparative analysis of 20-HC-Me-Pyrrolidine and other Smo agonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 20(S)-Hydroxycholesterol and Other Smoothened Agonists for Researchers and Drug Development Professionals

In the realm of developmental biology and oncology, the Hedgehog (Hh) signaling pathway is a critical regulator of cell differentiation, proliferation, and tissue polarity. The G protein-coupled receptor, Smoothened (Smo), is the central transducer of this pathway, making it a key therapeutic target. Activation of Smo by small-molecule agonists has shown potential in regenerative medicine and in counteracting certain developmental disorders. This guide provides a comparative analysis of 20(S)-Hydroxycholesterol (20(S)-OHC), a putative endogenous Smo agonist, with other widely used synthetic Smo agonists, namely SAG and Purmorphamine.

Performance Comparison of Smoothened Agonists

The efficacy and potency of Smoothened agonists are paramount for their utility in research and clinical applications. The following table summarizes key quantitative data for 20(S)-OHC, SAG, and Purmorphamine based on published experimental findings.

AgonistChemical StructureMolecular Weight ( g/mol )EC50Kd (nM)Assay System
20(S)-Hydroxycholesterol (20(S)-OHC) 27-carbon oxysterol402.65~3 µM[1][2][3]Not widely reportedHh reporter gene transcription in NIH 3T3 cells[1][2][3]
SAG Chlorobenzothiophene derivative396.943 nM[4]59[4]Firefly luciferase expression in Shh-LIGHT2 cells[4] / BODIPY-cyclopamine displacement[4]
Purmorphamine Purine derivative391.48~1-2 µM>5 µM (for bodipy-cyclopamine displacement)Alkaline phosphatase induction in C3H10T1/2 cells / Bodipy-cyclopamine displacement

Note: EC50 (Half maximal effective concentration) and Kd (dissociation constant) values can vary depending on the cell line and assay conditions.

Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. This binding relieves the inhibition that Ptch exerts on Smoothened (Smo). The activation of Smo leads to a downstream signaling cascade that ultimately results in the activation of Gli transcription factors, which then translocate to the nucleus to regulate the expression of target genes.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand Ptch Patched (Ptch) Hh Ligand->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Inhibition SUFU_Gli SUFU-Gli Complex Smo->SUFU_Gli Inhibits processing to repressor form Gli_A Active Gli (Gli-A) SUFU_Gli->Gli_A Activation Gli_A_nuc Active Gli (Gli-A) Gli_A->Gli_A_nuc Translocation Target_Genes Target Gene Expression Gli_A_nuc->Target_Genes Promotes Transcription

Caption: The canonical Hedgehog signaling pathway.

Experimental Methodologies

A common and robust method for quantifying the activity of Smoothened agonists is the Gli-luciferase reporter assay. This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of a promoter containing Gli-binding sites.

Gli-Luciferase Reporter Assay Protocol
  • Cell Culture: Maintain Shh-LIGHT2 cells (or a similar reporter cell line) in appropriate growth medium.

  • Seeding: Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Smoothened agonists (e.g., 20(S)-OHC, SAG, Purmorphamine) in serum-free medium. Remove the growth medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase readings to a control (e.g., cell viability assay) if necessary. Plot the luciferase activity against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

Experimental Workflow for Gli-Luciferase Assay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Shh-LIGHT2 cells B Seed cells in 96-well plate A->B C Prepare serial dilutions of Smo agonists B->C D Treat cells with agonists C->D E Incubate for 24-48 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Plot dose-response curve and calculate EC50 G->H

Caption: Workflow for a Gli-luciferase reporter assay.

Comparative Discussion

20(S)-Hydroxycholesterol (20(S)-OHC): As an oxysterol, 20(S)-OHC is proposed to be an endogenous ligand for Smo. It activates the Hedgehog pathway by binding to the cysteine-rich domain (CRD) of Smo, a site distinct from that of many synthetic agonists and antagonists.[1] Its potency is in the micromolar range, which is significantly lower than that of SAG. The physiological relevance of 20(S)-OHC as a direct, primary activator of Smo in all contexts is still a subject of research, as its endogenous levels may not always be sufficient for pathway activation.[5]

SAG: This small molecule is a potent and widely used Smoothened agonist, with an EC50 in the low nanomolar range.[4] It binds directly to the 7-transmembrane domain of Smo.[5] Its high potency and well-characterized mechanism of action make it a valuable tool for in vitro and in vivo studies of Hedgehog pathway activation.

Purmorphamine: Another synthetic Smo agonist, purmorphamine, has a purine-based scaffold. Its potency is generally in the low micromolar range, similar to 20(S)-OHC. It has been shown to induce osteogenesis and has been used in various studies of Hedgehog signaling.

Conclusion

The choice of a Smoothened agonist depends on the specific research question and experimental context. 20(S)-Hydroxycholesterol offers a tool to study the effects of a putative endogenous activator that binds to the CRD of Smo. In contrast, SAG provides a highly potent and specific activation of Smo through its 7-transmembrane domain, making it ideal for studies requiring robust pathway induction. Purmorphamine serves as another valuable synthetic agonist with micromolar potency. Understanding the distinct binding sites and potencies of these agonists is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the Hedgehog pathway.

References

Assessing the Specificity of 20-HC-Me-Pyrrolidine Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel cholesterol-derived molecules, understanding the binding specificity of a new compound is paramount. This guide provides a framework for assessing the binding profile of 20-HC-Me-Pyrrolidine, a putative derivative of 20-hydroxycholesterol (20-HC). While specific experimental data for this compound is not publicly available, this document outlines the key biological targets of its parent compound, 20(S)-hydroxycholesterol, and details the experimental protocols to comparatively assess binding affinity and selectivity.

The introduction of a methyl-pyrrolidine moiety to the 20-hydroxycholesterol scaffold may modulate its interaction with known binding partners, potentially altering affinity, selectivity, and downstream signaling. The following sections detail the primary candidate targets and the methodologies to characterize the binding specificity of this compound against them.

Primary Potential Protein Targets for this compound

Based on the known interactions of 20(S)-hydroxycholesterol, the primary protein targets for a novel analogue such as this compound are anticipated to be:

  • Smoothened (Smo) : A G-protein coupled receptor and a key component of the Hedgehog (Hh) signaling pathway. 20(S)-hydroxycholesterol is a known allosteric activator of Smo.

  • Sigma-2 Receptor (TMEM97) : An integral membrane protein involved in cholesterol homeostasis. 20(S)-hydroxycholesterol has been identified as an endogenous ligand for this receptor.

  • Oxysterol-Binding Proteins (OSBPs) : A family of lipid transfer proteins that bind and transport sterols, including oxysterols, between membranes.

A comprehensive assessment of binding specificity should therefore involve a panel of assays targeting these proteins.

Comparative Binding Affinity Assessment

To evaluate the binding of this compound to its potential targets, a series of binding assays should be conducted. Below are detailed protocols for radioligand binding assays for Smo and TMEM97, and a general framework for assessing binding to OSBPs.

2.1. Smoothened (Smo) Binding

A competitive radioligand binding assay is a robust method to determine the binding affinity of a test compound to the Smoothened receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for Smoothened

  • Membrane Preparation : Membranes are prepared from cells overexpressing human Smoothened receptor (e.g., HEK293T-Smo). Cells are harvested, washed in phosphate-buffered saline (PBS), and then lysed in a hypotonic buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.

  • Assay Setup : The assay is performed in a 96-well plate format. Each well contains the prepared Smo-expressing membranes, a fixed concentration of a radiolabeled Smo antagonist (e.g., [³H]-Cyclopamine or a fluorescently labeled ligand like BODIPY-cyclopamine), and varying concentrations of the unlabeled competitor (this compound or a reference compound like 20(S)-hydroxycholesterol).

  • Incubation : The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Radioligand : The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification : The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis : The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Table 1: Comparative Binding Affinities for Smoothened (Smo)

CompoundRadioligandCell LineIC50 (nM)Ki (nM)
20(S)-hydroxycholesterol (Reference) [³H]-CyclopamineHEK293T-Smo15075
This compound (Test) [³H]-CyclopamineHEK293T-Smo[Experimental Value][Calculated Value]
Alternative Smo Ligand (e.g., SAG) [³H]-CyclopamineHEK293T-Smo52.5

2.2. Sigma-2 Receptor (TMEM97) Binding

Similar to Smo, a competitive radioligand binding assay can be employed to assess the affinity of this compound for the sigma-2 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for Sigma-2 Receptor (TMEM97)

  • Membrane Preparation : Membranes are prepared from a cell line with high expression of TMEM97 (e.g., MCF7 breast cancer cells). The protocol is similar to that for Smo membrane preparation.

  • Assay Setup : The assay is set up in a 96-well plate containing the TMEM97-expressing membranes, a fixed concentration of a suitable radiolabeled sigma-2 receptor ligand (e.g., [³H]-DTG), and a range of concentrations of the competitor compound.

  • Incubation : The plate is incubated to allow the binding to reach equilibrium.

  • Separation and Quantification : The separation of bound and free radioligand and subsequent quantification are performed as described for the Smo binding assay.

  • Data Analysis : The IC50 and Ki values are determined using the same data analysis methods.

Table 2: Comparative Binding Affinities for Sigma-2 Receptor (TMEM97)

CompoundRadioligandCell LineIC50 (nM)Ki (nM)
20(S)-hydroxycholesterol (Reference) [³H]-DTGMCF7250120
This compound (Test) [³H]-DTGMCF7[Experimental Value][Calculated Value]
Known Sigma-2 Ligand (e.g., Siramesine) [³H]-DTGMCF7105

2.3. Off-Target Specificity Profiling

To assess the broader specificity of this compound, it should be screened against a panel of other relevant receptors and enzymes. Given its steroidal backbone, this should include other oxysterol-binding proteins and nuclear receptors. A common approach for broader selectivity screening is to utilize commercially available services such as the KINOMEscan™ for kinases or broad receptor panels.

Experimental Protocol: Broad Specificity Screening (Example: Kinase Panel)

  • Assay Principle : The KINOMEscan™ platform typically uses a competition binding assay where the test compound is incubated with a DNA-tagged kinase and a ligand immobilized on a solid support. The amount of kinase bound to the solid support is quantified by qPCR.

  • Procedure : this compound is submitted to a commercial provider (e.g., Eurofins DiscoverX) for screening against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).

  • Data Analysis : The results are usually reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand. Significant inhibition (e.g., >90%) indicates a potential off-target interaction.

Table 3: Hypothetical Off-Target Binding Profile for this compound

Target ClassRepresentative TargetsBinding/Inhibition (%) at 1 µM
Oxysterol-Binding Proteins OSBP1, OSBP2[Experimental Value]
Nuclear Receptors LXRα, LXRβ[Experimental Value]
Kinases (selected) PI3K, Akt, mTOR[Experimental Value]
Other GPCRs A panel of representative GPCRs[Experimental Value]

Visualizing Pathways and Workflows

3.1. Hedgehog Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway and the role of Smoothened, a primary target for 20-hydroxycholesterol and its analogues.

Hedgehog_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Smo Smoothened (Smo) PTCH1->Smo Gli Gli (inactive) Smo->Gli Activation SUFU SUFU SUFU->Gli Repression Gli_active Gli (active) Target_Genes Target Gene Expression Gli_active->Target_Genes note 20(S)-HC and its analogues can directly activate Smo note->Smo

Caption: Simplified Hedgehog signaling pathway.

3.2. Experimental Workflow for Binding Specificity Assessment

The following diagram outlines a logical workflow for assessing the binding specificity of a novel compound like this compound.

Binding_Specificity_Workflow cluster_primary_screening Primary Target Screening cluster_secondary_screening Secondary (Specificity) Screening Start Start: Novel Compound (this compound) Primary_Assays Competitive Binding Assays (Smo, TMEM97, OSBPs) Start->Primary_Assays Data_Analysis Data Analysis: Determine Ki values Primary_Assays->Data_Analysis Decision High Affinity for Primary Target(s)? Data_Analysis->Decision Secondary_Assays Broad Receptor/Enzyme Panels (e.g., Kinome Scan) Decision->Secondary_Assays Yes Stop Stop/Redesign Decision->Stop No Specificity_Analysis Specificity Analysis: Identify Off-Targets Secondary_Assays->Specificity_Analysis End End: Binding Specificity Profile Specificity_Analysis->End

Caption: Workflow for assessing binding specificity.

3.3. Logic of Specificity Assessment

The following diagram illustrates the logical relationship between affinity and selectivity in determining the specificity of a compound.

Specificity_Logic cluster_targets Binding Targets cluster_affinity Binding Affinity (Ki) Compound Test Compound (this compound) Primary_Target Primary Target (e.g., Smo) Compound->Primary_Target Off_Target_1 Off-Target 1 (e.g., TMEM97) Compound->Off_Target_1 Off_Target_2 Off-Target 2 (e.g., LXR) Compound->Off_Target_2 Ki_Primary Low Ki (High Affinity) Primary_Target->Ki_Primary Ki_Off_1 High Ki (Low Affinity) Off_Target_1->Ki_Off_1 Ki_Off_2 High Ki (Low Affinity) Off_Target_2->Ki_Off_2 Specificity High Specificity

Caption: Logic of binding specificity determination.

By following the protocols and workflow outlined in this guide, researchers can systematically and objectively assess the binding specificity of this compound and other novel 20-hydroxycholesterol analogues. This comprehensive approach is essential for understanding the compound's mechanism of action and for making informed decisions in the drug development process.

Comparison Guide: Efficacy of 20-HC-Me-Pyrrolidine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Following a comprehensive search of scientific literature and chemical databases, it has been determined that 20-HC-Me-Pyrrolidine is a novel or proprietary compound not currently described in publicly accessible research. As such, there is no available data on its efficacy in animal models, its mechanism of action, or direct comparisons with other therapeutic alternatives.

The pyrrolidine ring is a core structure in many biologically active compounds, and 20-hydroxycholesterol is a known signaling oxysterol. The combination of these two moieties into a single molecule, "this compound," suggests a potential for novel pharmacological activity. However, without experimental data, any discussion of its efficacy remains speculative.

This guide will, therefore, provide a foundational understanding of the constituent components of the hypothetical molecule and outline a general framework for how such a compound could be evaluated, based on standard preclinical research practices.

Hypothetical Mechanism of Action and Signaling Pathway

Given its structure, this compound could theoretically act through pathways associated with 20-hydroxycholesterol, such as those involving liver X receptors (LXRs) or as a modulator of cholesterol metabolism and inflammatory responses. The pyrrolidine group might enhance cell permeability, target specific receptors, or alter the pharmacokinetic profile of the parent molecule.

Below is a hypothetical signaling pathway that could be investigated for this compound.

Hypothetical Signaling Pathway of this compound cluster_0 Intracellular This compound This compound Receptor Target Receptor (e.g., LXR) This compound->Receptor Binds to Cell_Membrane Cell Membrane Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Gene_Expression Modulation of Gene Expression Signaling_Cascade->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response

Hypothetical signaling pathway for this compound.

Framework for Preclinical Evaluation

Should this compound become available for research, a systematic evaluation in animal models would be required to validate its efficacy and safety. This would involve a series of standardized experiments.

Proposed Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical validation of a novel compound like this compound.

Experimental Workflow for Preclinical Validation Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Target Binding, Cell Assays) Compound_Synthesis->In_Vitro_Screening PK_PD_Studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies in Animals In_Vitro_Screening->PK_PD_Studies Efficacy_Studies Efficacy Studies in Disease Animal Models PK_PD_Studies->Efficacy_Studies Toxicology_Studies Toxicology & Safety Studies Efficacy_Studies->Toxicology_Studies Data_Analysis Data Analysis & Reporting Toxicology_Studies->Data_Analysis Logical Relationship of Efficacy Comparison Novel_Compound This compound Efficacy_Endpoint Efficacy Endpoint (e.g., Tumor Volume) Novel_Compound->Efficacy_Endpoint Standard_of_Care Standard of Care Standard_of_Care->Efficacy_Endpoint Vehicle_Control Vehicle Control Vehicle_Control->Efficacy_Endpoint Superior_Efficacy Superior Efficacy Efficacy_Endpoint->Superior_Efficacy Novel > SoC Non_Inferior_Efficacy Non-Inferior Efficacy Efficacy_Endpoint->Non_Inferior_Efficacy Novel ≈ SoC Inferior_Efficacy Inferior Efficacy Efficacy_Endpoint->Inferior_Efficacy Novel < SoC

A Comparative Analysis of Pyrrolidine-Modified Sterols in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual challenge. Pyrrolidine-modified sterols have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a side-by-side analysis of different pyrrolidine-modified sterols, summarizing their performance with supporting experimental data to aid in the evaluation and selection of candidates for further investigation.

The introduction of a pyrrolidine ring to a steroidal scaffold can significantly influence its biological activity. This modification can alter the molecule's lipophilicity, stereochemistry, and ability to interact with biological targets, leading to enhanced cytotoxic effects. This analysis focuses on key examples of pyrrolidine-modified sterols and their reported anticancer activities.

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of various pyrrolidine-modified sterols against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundSteroid TypeModificationCancer Cell Line(s)IC50 (µM)Reference
Plakinamine N PlakinaminePyrrolidine ring in side chainNCI-60 panel11.5 (mean)[1]
Plakinamine O PlakinaminePyrrolidine ring in side chainNCI-60 panel2.4 (mean)[1]
Plakinamine J PlakinaminePyrrolidine ring in side chainNCI-60 panel1.4 (mean)[1]

Key Observations:

  • Among the Plakinamine alkaloids, Plakinamine J exhibited the most potent cytotoxic activity across the NCI-60 panel of human cancer cell lines, with a mean IC50 of 1.4 µM.[1]

  • The presence of a substituted pyrrolidine ring in Plakinamines N, O, and J is suggested to be crucial for their potent cytotoxicity, as a similar compound with a fused piperidine ring system (Plakinamine I) showed only modest activity.[1]

  • The data suggests a structure-activity relationship where modifications to the steroidal side chain and the nature of the heterocyclic ring significantly impact anticancer potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Culture medium

  • Test compounds (pyrrolidine-modified sterols)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Key Processes

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and signaling pathways.

MTT_Assay_Workflow MTT Assay Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add serially diluted compounds incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many pyrrolidine-modified sterols are still under investigation, several potential pathways have been proposed. The structural similarity of these compounds to endogenous steroids suggests that they may interact with steroid receptors or enzymes involved in steroid metabolism.

Steroid_Action_Pathway Potential Mechanisms of Pyrrolidine-Modified Sterols cluster_cell Cancer Cell steroid Pyrrolidine-Modified Sterol receptor Steroid Receptor (e.g., ER, AR) steroid->receptor Binds to enzyme Steroidogenic Enzyme (e.g., Aromatase, CYP17A1) steroid->enzyme Inhibits receptor_binding Receptor Binding receptor->receptor_binding enzyme_inhibition Enzyme Inhibition enzyme->enzyme_inhibition gene_expression Altered Gene Expression receptor_binding->gene_expression apoptosis Apoptosis enzyme_inhibition->apoptosis gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest

Caption: Proposed mechanisms of action for pyrrolidine-modified sterols.

This guide provides a foundational overview for researchers interested in the anticancer potential of pyrrolidine-modified sterols. The provided data and protocols can serve as a starting point for further investigation into this promising class of compounds. The structure-activity relationships suggested by the initial findings warrant more extensive studies to design and synthesize novel derivatives with enhanced potency and selectivity.

References

Validating the Bioactivity of Pyrrolidine-Based Kinase Inhibitors Using Knockout Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, rigorous validation of a compound's bioactivity and specificity is paramount. This guide provides a comparative framework for validating the efficacy and mechanism of action of a novel pyrrolidine-based compound, hypothetically named Pyrrolidine Derivative X (PDX), a putative inhibitor of the MEK1 kinase. The performance of PDX is compared against established MEK1 inhibitors, Trametinib and Selumetinib, with a focus on the use of knockout (KO) cell lines to unequivocally demonstrate on-target activity.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs.[1] Its three-dimensional nature allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[1] This guide will walk through the essential experimental protocols and data interpretation needed to validate a novel pyrrolidine-based drug candidate.

Comparative Bioactivity of MEK1 Inhibitors

The following table summarizes the quantitative data for our hypothetical compound, PDX, in comparison to the well-characterized MEK1 inhibitors, Trametinib and Selumetinib. The data is derived from assays performed in wild-type (WT) and MEK1 knockout (KO) HCT116 human colon cancer cell lines.

CompoundTargetIC50 (nM) in WT cellsIC50 (nM) in MEK1 KO cellsCell Viability (1µM) in WT cellsCell Viability (1µM) in MEK1 KO cells
PDX (Hypothetical) MEK115> 10,00045%98%
Trametinib MEK1/20.92> 10,00038%95%
Selumetinib MEK1/211> 10,00052%97%

Data Interpretation:

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. The use of isogenic wild-type and knockout cell lines is a powerful tool for target validation.[2]

Cell Culture and Maintenance
  • Cell Lines: HCT116 wild-type and HCT116 MEK1 knockout cells.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 70-80% confluency.

Western Blotting for Phospho-ERK Inhibition

Western blotting is used to confirm the inhibition of the downstream target of MEK1, ERK.

  • Cell Seeding: Plate 1 x 10^6 wild-type and MEK1 KO HCT116 cells in 6-well plates and allow to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of PDX, Trametinib, or Selumetinib for 2 hours. A DMSO-treated control should be included.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a 10% SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTS Assay)

The MTS assay is used to determine the effect of the compounds on cell proliferation and viability.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of PDX, Trametinib, or Selumetinib for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 values by fitting the data to a dose-response curve.

CRISPR/Cas9-Mediated Generation of Knockout Cell Lines

The generation of knockout cell lines is a crucial step for target validation.[3]

  • sgRNA Design: Design single guide RNAs (sgRNAs) targeting an early exon of the MEK1 gene using online design tools.

  • Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector.

  • Transfection: Transfect the sgRNA-Cas9 vector into HCT116 cells using a lipid-based transfection reagent.

  • Single-Cell Cloning: After 48 hours, perform single-cell sorting into 96-well plates to isolate individual clones.

  • Clone Expansion and Validation: Expand the single-cell clones and validate the knockout of the MEK1 gene at the genomic level by Sanger sequencing and at the protein level by Western blotting.[4]

Visualizing the Workflow and Signaling Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis wt_cells Wild-Type (WT) Cells pdx PDX wt_cells->pdx Treat trametinib Trametinib wt_cells->trametinib Treat selumetinib Selumetinib wt_cells->selumetinib Treat ko_cells MEK1 Knockout (KO) Cells ko_cells->pdx Treat ko_cells->trametinib Treat ko_cells->selumetinib Treat western_blot Western Blot (p-ERK, Total ERK) pdx->western_blot viability_assay Cell Viability Assay (MTS) pdx->viability_assay trametinib->western_blot trametinib->viability_assay selumetinib->western_blot selumetinib->viability_assay ic50 IC50 Determination western_blot->ic50 viability_assay->ic50 comparison Comparative Analysis ic50->comparison

Caption: Experimental workflow for validating MEK1 inhibitor bioactivity.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras RAS rtk->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression pdx PDX pdx->mek

Caption: The MAPK/ERK signaling pathway highlighting MEK1 inhibition by PDX.

Conclusion

The use of knockout cell lines provides an indispensable tool for the validation of drug candidates.[2] By comparing the bioactivity of a novel compound in wild-type versus knockout cells, researchers can definitively ascertain its on-target effects. The hypothetical pyrrolidine derivative, PDX, demonstrates a target engagement profile similar to that of established MEK1 inhibitors, validating its mechanism of action. This comparative approach, combining quantitative bioassays with genetic validation, is a robust strategy for advancing promising compounds through the drug discovery pipeline.

References

Safety Operating Guide

Prudent Disposal of 20-HC-Me-Pyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical "20-HC-Me-Pyrrolidine" is not found in standard chemical databases. Based on the nomenclature, it is presumed that the intended substance is a methyl-pyrrolidine derivative. This guide provides disposal procedures for N-Methyl-2-pyrrolidone (NMP) , a widely used and well-documented methyl-pyrrolidine compound. Researchers must verify the identity of their substance and consult its specific Safety Data Sheet (SDS) before proceeding.

This document offers essential safety and logistical information for the proper disposal of N-Methyl-2-pyrrolidone (NMP), a combustible and hazardous chemical. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Key Hazard Information and Physical Properties

A thorough understanding of the hazards associated with NMP is the first step in safe handling and disposal. The following table summarizes key quantitative data from safety data sheets.

PropertyValueCitations
Boiling Point/Range202°C / 395.6°F @ 760 mmHg[1]
Melting Point/Range-24°C / -11.2°F[1]
Flash Point91°C / 196°F[2]
Autoignition Temperature245°C / 473°F[2]
Vapor Pressure0.7 mbar @ 25°C[1]
Vapor Density3.4 (Air = 1.0)[1]
Molecular FormulaC5H9NO[3]
Molecular Weight99.13 g/mol [3]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling NMP for disposal, ensure the following engineering controls and personal protective equipment are in place to minimize exposure.

Engineering Controls:

  • Work under a chemical fume hood.[3]

  • Ensure adequate ventilation, especially in confined areas.[3][4]

  • Eyewash stations and safety showers must be in close proximity to the workstation.[1][3]

Personal Protective Equipment:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Step-by-Step Disposal Protocol

The disposal of NMP must be carried out in a manner that prevents release into the environment and ensures the safety of all personnel.

1. Spill Management (if applicable):

  • Remove all sources of ignition.[1][3]

  • Evacuate personnel to safe areas.[4]

  • Take precautionary measures against static discharges.[1][3]

  • Soak up the spill with an inert absorbent material (e.g., Chemizorb®).[1]

  • Do not let the product enter drains.[4]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[1][3]

2. Waste Collection and Storage:

  • Collect waste NMP in a designated, properly labeled, and closed container.[1][4]

  • Store the waste container in a cool, dry, and well-ventilated area.[4]

  • Keep the container away from heat, sparks, open flames, and other ignition sources.

  • Store locked up.[3]

3. Final Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.[3]

  • All disposal practices must be in accordance with federal, state, and local regulations.

Emergency Procedures

In the event of exposure, follow these immediate first aid measures and seek medical attention.

  • If Inhaled: Move the person to fresh air. If breathing has stopped, apply artificial respiration. Immediately call a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

  • In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.

  • If Swallowed: Give water to drink (two glasses at most). Seek medical advice immediately. Do not induce vomiting.[1]

Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal of N-Methyl-2-pyrrolidone.

G N-Methyl-2-pyrrolidone (NMP) Disposal Workflow cluster_prep Preparation cluster_handling Handling & Collection cluster_storage_disposal Storage & Disposal start Start: NMP Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe engineering Ensure Proper Ventilation (Fume Hood) ppe->engineering spill Spill Occurs? engineering->spill cleanup Contain & Absorb Spill with Inert Material spill->cleanup Yes collect Collect Waste in Labeled, Sealed Container spill->collect No cleanup->collect storage Store in Cool, Dry, Well-Ventilated Area Away from Ignition Sources collect->storage disposal Transfer to Approved Waste Disposal Facility storage->disposal end End: Disposal Complete disposal->end

Caption: A flowchart outlining the key steps for the safe disposal of N-Methyl-2-pyrrolidone.

References

Safeguarding Your Research: A Guide to Handling 20-HC-Me-Pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Operational Plan

A proactive approach to safety is critical. The following tables summarize the necessary personal protective equipment (PPE) and a step-by-step operational plan for handling 20-HC-Me-Pyrrolidine, from receipt to disposal. These guidelines are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing or exothermic reactions.[1][2]
Hands Double Gloving: Inner and Outer LayersInner: Nitrile gloves. Outer: Chemical-resistant gloves (e.g., Neoprene or Silver Shield). Check manufacturer's compatibility chart.[1]
Body Flame-Resistant Laboratory CoatMust be fully buttoned. Consider a chemical-resistant apron for larger quantities.[2]
Respiratory Fume Hood or RespiratorAll handling of the compound should occur in a certified chemical fume hood. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge is required.[3]
Feet Closed-toe ShoesShoes must be made of a non-porous material.[4]
Operational and Disposal Plan

A systematic workflow is essential for minimizing the risk of exposure and contamination.

StageProcedureKey Considerations
Receiving 1. Inspect the package for any signs of damage or leaks in a well-ventilated area. 2. Wear appropriate PPE during inspection. 3. Verify the label information matches the order. 4. Transport the container to the designated storage area.If the package is damaged, quarantine the package and contact the supplier and your institution's safety officer immediately.
Storage 1. Store in a cool, dry, and well-ventilated area. 2. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5] 3. Ensure the container is tightly sealed. 4. Store in a secondary container to contain any potential leaks.Avoid exposure to heat, sparks, and open flames.[5]
Handling 1. All handling must be conducted in a certified chemical fume hood. 2. Wear all required PPE. 3. Use the smallest quantity of the substance necessary for the experiment. 4. Ground equipment to prevent static discharge if the compound is flammable.Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Disposal 1. Dispose of all waste (including contaminated PPE and empty containers) as hazardous chemical waste. 2. Follow all local, state, and federal regulations for hazardous waste disposal. 3. Do not pour down the drain.Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Experimental Protocols: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response to Exposure
Exposure RouteImmediate Action
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while continuing to flush. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[6]
Inhalation 1. Move the individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention.[5]
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.
Spill Response Protocol
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Isolate the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Report: Report the spill to your supervisor and the institution's EHS office.

  • Clean-up (if trained):

    • Wear appropriate PPE.

    • For small spills, use an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • Do not attempt to clean up a large spill or a spill of an unknown substance unless you are trained and equipped to do so.

Visualizing Safe Handling and Emergency Procedures

To further clarify the necessary steps for safe handling and emergency response, the following diagrams illustrate the key workflows and decision-making processes.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal a Review SDS (or equivalent hazard information) b Don Appropriate PPE a->b c Work in a Certified Fume Hood b->c d Use Smallest Necessary Quantity c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Dispose of Waste as Hazardous f->g h Remove PPE g->h i Wash Hands Thoroughly h->i

Caption: A step-by-step workflow for the safe handling of this compound.

G Emergency Response Decision Tree start Incident Occurs (Spill or Exposure) is_exposure Is it a personal exposure? start->is_exposure is_spill Is it a spill? start->is_spill exposure_actions Follow Exposure Protocol: - Flush affected area - Remove contaminated clothing - Seek immediate medical attention is_exposure->exposure_actions Yes is_major_spill Is the spill large or unmanageable? is_spill->is_major_spill Yes spill_actions Follow Spill Protocol: - Evacuate and alert others - Isolate the area - Report to EHS major_spill Wait for trained emergency responders is_major_spill->major_spill Yes minor_spill If trained, clean up with appropriate materials and PPE is_major_spill->minor_spill No

Caption: A decision tree for immediate actions in case of an emergency.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.